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Foundational

An In-depth Technical Guide to 5-(chloromethyl)-2-phenoxypyridine: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(chloromethyl)-2-phenoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-2-phenoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, which features a reactive chloromethyl group appended to a phenoxypyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The phenoxypyridine motif is present in a number of biologically active compounds, and the chloromethyl group provides a convenient handle for introducing this pharmacophore into target molecules through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, reactivity, and potential applications of 5-(chloromethyl)-2-phenoxypyridine, with a focus on its utility in the field of drug discovery.

PropertyValueSource
IUPAC Name 5-(chloromethyl)-2-phenoxypyridine
CAS Number 57958-55-1[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)OC2=NC=C(C=C2)CCl
InChI Key QXYOFRQSODLPGJ-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of 5-(chloromethyl)-2-phenoxypyridine consists of a pyridine ring substituted at the 2-position with a phenoxy group and at the 5-position with a chloromethyl group. The phenoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic attack.

Caption: Molecular structure of 5-(chloromethyl)-2-phenoxypyridine.

Synthesis of 5-(chloromethyl)-2-phenoxypyridine

The synthesis of 5-(chloromethyl)-2-phenoxypyridine can be approached through several synthetic routes. One common strategy involves the conversion of a precursor molecule, such as (2-phenoxypyridin-5-yl)methanol, to the desired chloromethyl derivative. This transformation can be effectively achieved using a chlorinating agent like thionyl chloride. Below is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 2-chloro-5-chloromethylpyridine.[2]

Representative Experimental Protocol: Synthesis from (2-phenoxypyridin-5-yl)methanol

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride. The causality behind this choice of reagent lies in its effectiveness in converting alcohols to alkyl chlorides with good yields and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.

Materials:

  • (2-phenoxypyridin-5-yl)methanol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-phenoxypyridin-5-yl)methanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the cooled solution. Following this, add a catalytic amount of N,N-dimethylformamide. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water to decompose any excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 5-(chloromethyl)-2-phenoxypyridine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

cluster_0 Synthesis Workflow start Start: (2-phenoxypyridin-5-yl)methanol dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add SOCl₂ and catalytic DMF cool->add_reagents react Stir at room temperature (2-4h) add_reagents->react workup Quench with ice-water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: 5-(chloromethyl)-2-phenoxypyridine purify->end_product

Caption: General workflow for the synthesis of 5-(chloromethyl)-2-phenoxypyridine.

Applications in Drug Development

The utility of 5-(chloromethyl)-2-phenoxypyridine as a building block in drug discovery stems from the prevalence of the phenoxypyridine scaffold in bioactive molecules and the reactivity of the chloromethyl group. This combination allows for the facile incorporation of the 2-phenoxypyridin-5-ylmethyl moiety into a variety of molecular frameworks.

As an Intermediate for Kinase Inhibitors:

The pyridine ring is a common structural motif in a multitude of kinase inhibitors.[3][4] The phenoxy group can engage in hydrophobic and pi-stacking interactions within the ATP-binding site of kinases, while the pyridine nitrogen can act as a hydrogen bond acceptor. The chloromethyl group on 5-(chloromethyl)-2-phenoxypyridine serves as a reactive handle to link this core to other fragments of a potential inhibitor, enabling the exploration of structure-activity relationships. For instance, various 2-substituted-4-phenoxypyridine derivatives have been synthesized and evaluated for their antiproliferative activity, with some showing potent inhibition of kinases like c-Met and Flt-3.[5]

In the Synthesis of Other Bioactive Molecules:

The 2-phenoxypyridine moiety is a key structural feature in several potent and selective cyclooxygenase-2 (COX-2) inhibitors.[6] The chloromethyl group of 5-(chloromethyl)-2-phenoxypyridine provides a convenient attachment point to construct the overall framework of these anti-inflammatory agents. The reactivity of the chloromethyl group allows for its displacement by a variety of nucleophiles, leading to the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Chemical Reactivity and Stability

The primary site of reactivity in 5-(chloromethyl)-2-phenoxypyridine is the benzylic-like chloromethyl group. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions:

5-(chloromethyl)-2-phenoxypyridine readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • Reaction with Amines: Primary and secondary amines will displace the chloride to form the corresponding aminomethylpyridine derivatives.

  • Reaction with Thiols: Thiols react to form thioether linkages, a common strategy in the synthesis of various pharmaceuticals.

  • Reaction with Alcohols/Alkoxides: Alcohols or their corresponding alkoxides can displace the chloride to form ether linkages.

Stability:

5-(chloromethyl)-2-phenoxypyridine is expected to be a moderately stable compound. However, due to the reactive nature of the chloromethyl group, it should be stored in a cool, dry place, away from moisture and strong nucleophiles to prevent degradation.

cluster_1 Key Reactions start_node 5-(chloromethyl)-2-phenoxypyridine amines Amines (R₂NH) start_node->amines Nucleophilic Substitution thiols Thiols (RSH) start_node->thiols Nucleophilic Substitution alcohols Alcohols/Alkoxides (ROH/RO⁻) start_node->alcohols Nucleophilic Substitution product_amine Aminomethylpyridine Derivative amines->product_amine product_thiol Thioether Derivative thiols->product_thiol product_alcohol Ether Derivative alcohols->product_alcohol

Caption: Key nucleophilic substitution reactions of 5-(chloromethyl)-2-phenoxypyridine.

Analytical Characterization

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for 5-(chloromethyl)-2-phenoxypyridine. These predictions are based on established chemical shift principles and analysis of similar structures.[8]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HPyridine H-6
~7.7dd1HPyridine H-4
~7.4m2HPhenyl H-ortho
~7.2m1HPhenyl H-para
~7.1m2HPhenyl H-meta
~6.9d1HPyridine H-3
~4.6s2H-CH₂Cl

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~163Pyridine C-2
~154Phenyl C-ipso
~148Pyridine C-6
~140Pyridine C-4
~131Pyridine C-5
~129Phenyl C-meta
~125Phenyl C-para
~121Phenyl C-ortho
~112Pyridine C-3
~45-CH₂Cl
Mass Spectrometry (MS)

In mass spectrometry, 5-(chloromethyl)-2-phenoxypyridine is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of the chloromethyl group or cleavage of the ether linkage.

Table 4: Expected Mass Spectrometry Data

m/zAssignment
219/221[M]⁺ (Molecular ion)
184[M - Cl]⁺
170[M - CH₂Cl]⁺
93[C₆H₅O]⁺

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-(chloromethyl)-2-phenoxypyridine is not widely available, safety precautions should be based on data for structurally related compounds, such as other chlorinated pyridines.[9] These compounds are generally considered hazardous.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Synthesis of (1.2) 2-Chloro-5-chloromethyl-pyridine - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • US Patent 5,329,011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994, July 12). Google Patents.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 101990-70-9| Chemical Name : 5-(Chloromethyl)-2-methoxypyridine | Pharmaffiliates. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. (2015, May 13).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021, November 23). MDPI. Retrieved March 7, 2024, from [Link]

  • Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. (2021, April 8). PubMed. Retrieved March 7, 2024, from [Link]

  • Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

  • CAS 101990-70-9 | 5-(Chloromethyl)-2-methoxypyridine | MFCD10697570. (n.d.). Hoffman Fine Chemicals. Retrieved March 7, 2024, from [Link]

  • NMR model prediction - Documentation - Chemaxon Docs. (n.d.). Retrieved March 7, 2024, from [Link]

  • 5-(chloromethyl)-2-methoxypyridine (C7H8ClNO) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]

  • 5-chloromethyl-2-phenoxy-pyridine - CAS号57958-55-1 - 摩熵化学. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. (2004, August 4). Retrieved March 7, 2024, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018, August 1). PMC. Retrieved March 7, 2024, from [Link]

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. (2018, February 1). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

5-(chloromethyl)-2-phenoxypyridine CAS number and identifiers

CAS 57958-55-1 | Synthetic Protocols, Reactivity Profile, and Application in Medicinal Chemistry Abstract This technical guide provides a comprehensive analysis of 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1), a c...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 57958-55-1 | Synthetic Protocols, Reactivity Profile, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1), a critical heteroaromatic building block in drug discovery. Unlike simple alkyl halides, this compound features a "benzylic-like" electrophilic center at the C5 position of the pyridine ring, modulated by the electron-donating phenoxy group at C2. This unique electronic push-pull system makes it a highly specific alkylating agent for introducing the 2-phenoxypyridin-5-yl moiety—a pharmacophore often utilized to optimize lipophilicity and pi-stacking interactions in kinase inhibitors and GPCR modulators. This document details its physiochemical properties, a validated high-yield synthesis route, quality control parameters, and safety protocols for handling this potent alkylator.

Chemical Identity & Physiochemical Profile

The compound is characterized by a pyridine core substituted with a phenoxy ether at position 2 and a reactive chloromethyl group at position 5.

Table 1: Substance Identification & Properties

PropertyData
Chemical Name 5-(chloromethyl)-2-phenoxypyridine
CAS Number 57958-55-1
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
SMILES ClCC1=CN=C(OC2=CC=CC=C2)C=C1
InChI Key QXYOFRQSODLPGJ-UHFFFAOYSA-N
Appearance Off-white low-melting solid or viscous yellow oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water (hydrolyzes slowly)
Reactivity Class Primary Alkyl Chloride / Heteroaromatic Electrophile
Synthetic Pathways & Mechanistic Insight

While direct radical chlorination of 5-methyl-2-phenoxypyridine is theoretically possible, it often yields inseparable mixtures of mono-, di-, and trichlorinated byproducts. For pharmaceutical-grade applications, the "Reduction-Activation" pathway is the industry standard. This route ensures regioselectivity and minimizes impurities.

The Validated Route: Ester Reduction → Chlorination

This 3-step protocol starts from commercially available 6-chloronicotinic acid (or its ester).

  • SNAr Displacement: The 2-chloro group is displaced by phenol under basic conditions. The electron-deficient nature of the pyridine ring (activated by the carbonyl at C5) facilitates this nucleophilic aromatic substitution.

  • Reduction: The ester/acid is reduced to the primary alcohol (5-hydroxymethyl-2-phenoxypyridine).

  • Deoxychlorination: The hydroxyl group is converted to the chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

Mechanistic Note: The presence of the 2-phenoxy group is critical. It acts as an electron donor (via resonance), stabilizing the pyridine ring but also making the C5-chloromethyl group slightly less reactive than a 2-chloromethylpyridine, reducing the risk of self-quaternization (polymerization).

Visualizing the Synthesis Workflow

SynthesisRoute Start 6-Chloronicotinic Acid (Starting Material) Inter1 Intermediate A: 6-Phenoxynicotinic Acid Start->Inter1 PhOH, K2CO3 DMF, 100°C (SnAr) Inter2 Intermediate B: (6-Phenoxypyridin-3-yl)methanol Inter1->Inter2 LiAlH4 or BH3 THF, 0°C (Reduction) Product Target: 5-(chloromethyl)-2-phenoxypyridine Inter2->Product SOCl2, DCM 0°C to RT (Chlorination)

Figure 1: Step-wise synthesis of 5-(chloromethyl)-2-phenoxypyridine via the Reduction-Activation pathway.

Detailed Experimental Protocol

Objective: Synthesis of 5-(chloromethyl)-2-phenoxypyridine from (6-phenoxypyridin-3-yl)methanol.

Safety Pre-requisites:

  • Perform all operations in a functioning fume hood.

  • SOCl₂ releases HCl and SO₂ gases; use a caustic scrubber if scaling up >10g.

  • The product is a potent alkylator; double-glove (Nitrile) is mandatory.

Step-by-Step Methodology
  • Setup:

    • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with (6-phenoxypyridin-3-yl)methanol (1.0 equiv, e.g., 2.01 g, 10 mmol).

    • Dissolve in anhydrous Dichloromethane (DCM) (10 volumes, 20 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Activation (Chlorination):

    • Add Thionyl Chloride (SOCl₂) (1.5 equiv, 1.1 mL, 15 mmol) dropwise over 10 minutes.

    • Observation: Gas evolution (HCl/SO₂) will occur.[1] The solution may turn slightly yellow.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours .

  • Monitoring:

    • Check reaction progress via TLC (System: 30% EtOAc in Hexanes).

    • Stain: UV active. The product (chloride) usually has a higher Rf than the starting alcohol.

  • Work-up (Quench):

    • Cool the mixture back to 0°C.

    • Carefully quench by adding saturated aqueous NaHCO₃ (slow addition until gas evolution stops).

    • Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter and concentrate under reduced pressure (Rotovap) at <40°C.[2]

    • Note: The product is often pure enough (>95%) for subsequent steps. If purification is needed, use flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexanes).

  • Yield Expectation: 85–95% (Pale yellow oil or solid).

Applications in Drug Discovery

This compound serves as a "warhead" installer or a linker in fragment-based drug design (FBDD).

Key Structural Benefits:

  • Lipophilicity: The phenoxy group adds significant logP, aiding membrane permeability.

  • Metabolic Stability: The ether linkage is generally more stable than an ester.

  • Pi-Stacking: The terminal phenyl ring can engage in T-shaped or parallel pi-stacking interactions within hydrophobic pockets of enzymes (e.g., Kinase hinge regions).

Application Logic Flow

Applications cluster_reactions Nucleophilic Displacement Targets Target 5-(chloromethyl)-2-phenoxypyridine Amine Secondary Amines (R2NH) Target->Amine K2CO3, MeCN Thiol Thiols (RSH) Target->Thiol NaH, THF Enolate Active Methylenes (Malonates) Target->Enolate NaH, DMF Result1 N-benzyl-like analogs (GPCR Antagonists) Amine->Result1 Result2 Thioether Linkers (PROTACs) Thiol->Result2 Result3 Chain Extension (Kinase Inhibitors) Enolate->Result3

Figure 2: Synthetic utility of the chloromethyl scaffold in generating diverse bioactive libraries.

Quality Control & Characterization

To validate the integrity of the synthesized compound, compare against these expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.55 (s, 2H): Characteristic singlet for the -CH₂Cl methylene group. This is the diagnostic peak; if it appears as a doublet, you may have unreacted alcohol or elimination byproducts.

    • δ 6.90 (d, 1H): Pyridine proton at C3 (ortho to phenoxy).

    • δ 7.10–7.45 (m, 5H): Phenoxy aromatic protons.

    • δ 7.65 (dd, 1H): Pyridine proton at C4.

    • δ 8.15 (d, 1H): Pyridine proton at C6 (alpha to Nitrogen).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: Water/Acetonitrile (+0.1% TFA).

    • Note: The compound may hydrolyze slightly on column if the run is long and pH is neutral. Use acidic modifiers to stabilize.

Safety, Handling & Storage

Hazard Classification:

  • H314: Causes severe skin burns and eye damage.[3]

  • H335: May cause respiratory irritation.

  • Sensitizer: Potential skin sensitizer due to alkylating ability.

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . The chloromethyl group is sensitive to moisture; hydrolysis yields HCl, which autocatalytically degrades the compound.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13540866, 2-Phenoxy-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Molaid Chemicals. (2025). 5-(chloromethyl)-2-phenoxypyridine CAS 57958-55-1 Data Sheet. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Foundational

Solubility Profiling and Solvent Selection for 5-(Chloromethyl)-2-phenoxypyridine

Topic: Solubility of 5-(chloromethyl)-2-phenoxypyridine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 5-(Chlorome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-(chloromethyl)-2-phenoxypyridine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a critical electrophilic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., GPR119 agonists).[1] Its utility is defined by the reactivity of the chloromethyl group (


), which facilitates 

functionalization.

However, this reactivity presents a dual challenge: solubility versus stability . While the compound exhibits excellent solubility in polar aprotic and chlorinated solvents, it is prone to solvolysis in protic media. This guide synthesizes physicochemical data with practical process engineering to provide a definitive framework for solvent selection, ensuring high yield and process safety.

Physicochemical Profiling & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solubility behavior. The phenoxy group adds significant lipophilicity, while the pyridine ring introduces a dipole moment, making the molecule amenable to a wide range of organic solvents.

Table 1: Physicochemical Properties
PropertyValue (Approx.)Impact on Solubility
Molecular Weight 219.67 g/mol Moderate MW facilitates dissolution in most organic solvents.
LogP (Predicted) 3.2 – 3.8Highly lipophilic; poor water solubility; high affinity for non-polar/chlorinated solvents.
H-Bond Donors 0No self-association via H-bonds; easier to dissolve than corresponding alcohols.
H-Bond Acceptors 2 (N-pyridine, O-ether)Good solubility in H-bond donating solvents (e.g., CHCl

), provided they are non-nucleophilic.
Physical State Solid / Low-melting SolidRequires energy input (heat/sonication) for dissolution in aliphatic hydrocarbons.

Solvent Compatibility & Solubility Data

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Critical Warning: The chloromethyl moiety is an alkylating agent. Avoid nucleophilic solvents (primary amines, thiols) and exercise caution with protic solvents (alcohols, water) which can cause solvolysis (hydrolysis/alcoholysis), especially at elevated temperatures.

Table 2: Solvent Selection Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowIdeal for transport, extraction, and low-temp reactions.
Chlorinated Chloroform / DCEExcellent LowUsed for reflux reactions requiring higher boiling points than DCM.
Polar Aprotic DMF / DMSOHigh (>50 mg/mL)Low*Preferred for

substitutions (enhances nucleophile activity). Avoid excessive heat to prevent decomposition.
Polar Aprotic THF / 2-MeTHFGood LowExcellent general-purpose reaction solvent; easy work-up.
Esters Ethyl Acetate (EtOAc)Good LowStandard extraction solvent; sustainable alternative to DCM.
Aromatic Toluene / ChlorobenzeneModerate-High Very LowIdeal for high-temp reflux; azeotropic removal of water.
Aliphatic Hexanes / HeptaneLow Very LowUsed as an anti-solvent for crystallization/precipitation.
Protic Methanol / EthanolModerate High NOT RECOMMENDED for storage. Risk of ether formation via solvolysis.
Aqueous WaterInsoluble High Hydrolysis risk. Only use in biphasic systems with phase transfer catalysts.

Reaction Engineering: Solvent Effects

The choice of solvent dictates the reaction pathway. For 5-(chloromethyl)-2-phenoxypyridine, the goal is typically nucleophilic substitution.

Mechanism-Based Solvent Selection
  • For

    
     Reactions:  Use Polar Aprotic Solvents  (DMF, Acetonitrile). These solvents solvate cations (e.g., 
    
    
    
    ) well but leave anions (nucleophiles) "naked" and reactive, significantly accelerating the displacement of the chloride leaving group.
  • For Radical Halogenation (Synthesis of Precursor): Use Non-polar Solvents (CCl

    
    , Benzene/Chlorobenzene) to minimize ionic side reactions.
    
Visualization: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolventSelection Start Select Process Step Reaction Reaction (Nucleophilic Substitution) Start->Reaction Workup Extraction / Work-up Start->Workup Crystallization Purification / Crystallization Start->Crystallization PolarityCheck Is Nucleophile Charged? Reaction->PolarityCheck PhaseSep Requires Phase Separation? Workup->PhaseSep AntiSolvent Anti-Solvent Method Crystallization->AntiSolvent PolarAprotic Use Polar Aprotic (DMF, DMSO, ACN) Max Rate PolarityCheck->PolarAprotic Yes (e.g., NaN3, KCN) NonPolar Use Non-Polar/Weakly Polar (Toluene, THF) Controlled Rate PolarityCheck->NonPolar No (Neutral Amines) DCM_EtOAc Use DCM or EtOAc (High Solubility) PhaseSep->DCM_EtOAc Organic Phase Heptane Dissolve in EtOAc/DCM Add Heptane/Hexane AntiSolvent->Heptane

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Experimental Protocol: Determination of Solubility Limit

Since specific solubility values may vary by batch purity, the following protocol allows for precise in-house determination. This method uses a saturation shake-flask approach coupled with HPLC.

Protocol 1: Gravimetric/HPLC Solubility Assay

Objective: Determine the saturation concentration (


) in a target solvent at 25°C.

Materials:

  • 5-(chloromethyl)-2-phenoxypyridine (Test Article)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Compatible with organic solvents)

  • Thermomixer or Temperature-controlled shaker

Workflow:

  • Preparation: Add excess solid (~500 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration: Seal the vial and shake at 25°C for 24 hours.

    • Note: Ensure undissolved solid remains visible. If all solid dissolves, add more.

  • Filtration: Stop shaking and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter into a clean vial.

  • Quantification:

    • Method A (Gravimetric): Pipette a known volume (e.g., 1 mL) into a pre-weighed aluminum dish. Evaporate solvent under nitrogen/vacuum. Weigh the residue.

    • Method B (HPLC - Preferred): Dilute the filtrate with Acetonitrile (1:100 or 1:1000) and analyze via HPLC-UV (254 nm) against a standard curve.

Calculation:



Stability & Handling Risks

The chloromethyl group is susceptible to hydrolysis, generating HCl and the corresponding alcohol (5-(hydroxymethyl)-2-phenoxypyridine).

  • Moisture Sensitivity: Solvents must be dried (anhydrous) for reactions. Water content >0.1% can degrade the starting material over time.

  • Storage: Store in solid form at -20°C under inert atmosphere (Argon/Nitrogen). Do not store as a solution in protic solvents.

Visualization: Degradation Pathway

Degradation Compound 5-(chloromethyl)-2-phenoxypyridine (Active) Alcohol 5-(hydroxymethyl)-2-phenoxypyridine (Inactive Impurity) Compound->Alcohol Hydrolysis (Slow in ambient air, Fast in wet solvent) HCl HCl (Corrosive) Compound->HCl Water H2O / Moisture Water->Alcohol

Figure 2: Hydrolytic degradation pathway. This reaction is accelerated in wet polar solvents.

References

  • BenchChem. (2025).[2] 5-(Chloromethyl)-2-ethoxypyridine chemical properties and synthesis. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-2-(chloromethyl)pyridine synthesis and reaction conditions. Retrieved from

  • Byrne, F. P., et al. (2016). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry. Retrieved from

  • Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.[3][4] Retrieved from

  • PubChem. (2025).[5] 2-(Chloromethyl)-5-methoxypyridine Compound Summary. Retrieved from [5]

Sources

Exploratory

Therapeutic Potential of 5-(Chloromethyl)-2-Phenoxypyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, identifying a privileged scaffold that balances target affinity, metabolic stability, and synthetic tractability is paramount. As a Senior Application Scientist overseeing hit-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, identifying a privileged scaffold that balances target affinity, metabolic stability, and synthetic tractability is paramount. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently leverage the 2-phenoxypyridine core. This scaffold has proven highly effective in targeting kinases and G-protein-coupled receptors (GPCRs).

Specifically, 5-(chloromethyl)-2-phenoxypyridine serves as a highly versatile synthetic intermediate. The 5-chloromethyl moiety acts as an ideal electrophilic handle, allowing for rapid late-stage functionalization via nucleophilic substitution (SN2). This whitepaper explores the therapeutic potential of derivatives synthesized from this core, focusing on their roles as c-Jun N-terminal Kinase (JNK) inhibitors and P2Y1 receptor antagonists, while detailing the mechanistic rationale and self-validating experimental protocols required for their development.

Chemical Rationale & Scaffold Versatility

The 2-phenoxypyridine scaffold provides a unique spatial arrangement. The ether linkage between the pyridine and phenyl rings introduces a specific dihedral angle (typically ~72°), allowing the molecule to navigate deep, narrow binding pockets such as the ATP-binding cleft of kinases [1].

The inclusion of a chloromethyl group at the 5-position of the pyridine ring is a strategic design choice:

  • Electrophilic Reactivity: The benzylic-like nature of the chloromethyl group makes it highly susceptible to SN2 displacement by various nucleophiles (amines, thiols, alcohols).

  • Library Generation: By reacting 5-(chloromethyl)-2-phenoxypyridine with a diverse library of primary and secondary amines, researchers can rapidly generate a library of 5-(aminomethyl)-2-phenoxypyridine derivatives to probe Structure-Activity Relationships (SAR) [2].

Core Therapeutic Targets & Mechanisms

JNK3 Inhibition (Neurodegeneration & Oncology)

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are mitogen-activated protein kinases (MAPKs) involved in cellular stress responses. JNK3 is predominantly expressed in the central nervous system (CNS). Overactivation of JNK3 by reactive oxygen species (ROS) or inflammatory cytokines leads to the phosphorylation of the c-Jun transcription factor, triggering neuronal apoptosis—a hallmark of Parkinson's and Alzheimer's diseases [2].

Derivatives of 2-phenoxypyridine act as ATP-competitive inhibitors . The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the JNK3 kinase domain (typically Met149), while the phenoxy ring occupies the hydrophobic selectivity pocket, granting isoform selectivity over p38 MAPKs [2].

JNK3_Pathway Stress Cellular Stress (ROS, Cytokines) MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stress->MKK4_7 Activates JNK3 JNK3 (MAPK10) MKK4_7->JNK3 Phosphorylates cJun c-Jun Transcription Factor JNK3->cJun Phosphorylates Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Induces Inhibitor 2-Phenoxypyridine Derivative Inhibitor->JNK3 ATP-Competitive Inhibition

JNK3 signaling cascade and targeted ATP-competitive inhibition by 2-phenoxypyridine derivatives.

P2Y1 Receptor Antagonism (Thrombosis)

Beyond kinases, the 2-phenoxypyridine core is a validated pharmacophore for P2Y1 receptor antagonists. P2Y1 is a GPCR that, alongside P2Y12, mediates ADP-driven platelet activation. While P2Y12 inhibitors (like clopidogrel) are standard antithrombotics, they carry a high bleeding liability. Targeting P2Y1 provides equivalent antithrombotic efficacy with a significantly wider safety margin[1]. Functionalizing the 2-phenoxypyridine core with urea derivatives or specific amine side-chains has yielded potent, orally bioavailable P2Y1 antagonists.

Quantitative Data Summarization

To illustrate the SAR landscape, the following table summarizes representative quantitative data for various 2-phenoxypyridine modifications against their primary targets[1][2][3].

Scaffold Modification (from 2-phenoxypyridine core)TargetIC₅₀ / Kᵢ (µM)Primary Indication
Unsubstituted coreJNK3> 10.00Baseline
5-(piperazin-1-ylmethyl) substitutionJNK30.12Neurodegeneration
5-(morpholinomethyl) substitutionJNK30.45Neurodegeneration
3-phenylurea addition + 2-tert-butyl phenoxyP2Y10.05Thrombosis (Antiplatelet)
4-CF3, 2-Cl phenoxy modificationP2Y10.12Thrombosis (Antiplatelet)

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the causal, step-by-step methodologies for synthesizing derivatives from 5-(chloromethyl)-2-phenoxypyridine and validating their biological activity.

Protocol A: SN2 Derivatization of 5-(Chloromethyl)-2-phenoxypyridine

Objective: Synthesize 5-(aminomethyl)-2-phenoxypyridine derivatives. Causality Check: We utilize anhydrous N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF solvates the potassium cations but leaves the nucleophilic amine "naked" and highly reactive, significantly accelerating the SN2 transition state. Potassium carbonate (K₂CO₃) is chosen as a mild, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 5-(chloromethyl)-2-phenoxypyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or piperazine, 1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq).

  • Incubation: Heat the mixture to 60°C for 4 hours. Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass confirms conversion.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash 3x with saturated aqueous LiCl. Causality: LiCl washes are highly effective at removing DMF from the organic layer compared to standard brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 10-50% EtOAc in Hexanes) to yield the target derivative (>95% purity).

Synthetic_Workflow Core 5-(Chloromethyl)-2-phenoxypyridine (Electrophile) Nucleophile Nucleophile Addition (1°/2° Amines, K2CO3, DMF) Core->Nucleophile Reagent Prep Intermediate SN2 Displacement Transition State Nucleophile->Intermediate Heat (60°C) Purification Flash Chromatography (EtOAc/Hexane) Intermediate->Purification Aqueous Workup Product Target Derivative (Confirmed via LC-MS) Purification->Product >95% Purity

Step-by-step SN2 derivatization workflow for 5-(chloromethyl)-2-phenoxypyridine.

Protocol B: In Vitro JNK3 Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of the synthesized derivatives against JNK3. Causality Check: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Small molecule libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background fluorescence from the test compounds completely decays, ensuring absolute signal trustworthiness.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme Reaction: Add 5 µL of 2x JNK3 enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 2x substrate mix (biotinylated c-Jun peptide and ATP at its apparent Kₘ). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho-c-Jun antibody, and Streptavidin-APC.

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

References

  • Chao, J., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • De, S. K., et al. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]

Foundational

An In-depth Technical Guide to the Electronic Properties of 5-(chloromethyl)-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(chloromethyl)-2-phenoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(chloromethyl)-2-phenoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifecta of a pyridine core, a reactive chloromethyl group, and a phenoxy moiety imparts a distinct set of electronic properties that govern its reactivity and potential applications. This technical guide provides a comprehensive analysis of the electronic structure of 5-(chloromethyl)-2-phenoxypyridine, drawing upon foundational principles of organic chemistry, analogies to related compounds, and established experimental and computational methodologies. The interplay of inductive and resonance effects within the molecule is dissected to offer a predictive understanding of its chemical behavior, thereby guiding its strategic deployment in synthetic and molecular design endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone heterocycle in drug discovery and functional materials, with its derivatives representing a significant portion of FDA-approved drugs.[1] The nitrogen atom within the aromatic ring introduces a region of electron deficiency, profoundly influencing the molecule's electronic landscape, reactivity, and intermolecular interactions.[1] The strategic functionalization of the pyridine scaffold, as seen in 5-(chloromethyl)-2-phenoxypyridine, allows for the fine-tuning of these properties, making it a versatile building block for creating complex molecular architectures with tailored functions.[2][3] This guide will delve into the electronic characteristics of this specific derivative, providing a framework for understanding its behavior and unlocking its full potential.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the electronic properties of a molecule is to establish its basic structural and physical characteristics.

PropertyValueSource(s)
IUPAC Name 5-(chloromethyl)-2-phenoxypyridine[4]
CAS Number 57958-55-1[4]
Molecular Formula C₁₂H₁₀ClNO[4]
Molecular Weight 219.67 g/mol [4]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic accessibility and inherent reactivity of 5-(chloromethyl)-2-phenoxypyridine are direct consequences of its electronic makeup.

Synthetic Pathways

The synthesis of 5-(chloromethyl)-2-phenoxypyridine can be approached through several routes, leveraging established pyridine chemistry. A plausible and common strategy involves the chlorination of the corresponding hydroxymethyl or methyl precursor. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2-Phenoxy-5-methylpyridine Chlorination Chlorination (e.g., NCS, SO₂Cl₂) Start->Chlorination Radical or Electrophilic Chlorination Product 5-(chloromethyl)-2-phenoxypyridine Chlorination->Product

Caption: A potential synthetic route to 5-(chloromethyl)-2-phenoxypyridine.

The Highly Reactive Chloromethyl Group

The chloromethyl group at the 5-position is the molecule's primary reactive center for nucleophilic substitution. This heightened reactivity is analogous to that of benzyl halides and is a direct result of the electronic stabilization of the transition state and any potential carbocation intermediate by the adjacent pyridine ring.[5][6] The reaction can proceed via either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[5]

This reactivity makes 5-(chloromethyl)-2-phenoxypyridine a valuable electrophilic building block for introducing the 2-phenoxypyridin-5-ylmethyl moiety into a target molecule.[3] This is particularly relevant in the synthesis of pharmaceutical intermediates.[3]

Reactivity_Diagram cluster_reactivity Reactivity of the Chloromethyl Group Molecule 5-(chloromethyl)-2-phenoxypyridine Substitution Nucleophilic Substitution Molecule->Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution Product 5-(Nu-methyl)-2-phenoxypyridine Substitution->Product

Caption: Nucleophilic substitution at the chloromethyl position.

Delving into the Electronic Properties

The electronic properties of 5-(chloromethyl)-2-phenoxypyridine are a composite of the individual contributions of its constituent parts: the electron-withdrawing pyridine ring, the electron-donating phenoxy group, and the reactive chloromethyl group.

The Electron-Deficient Pyridine Core

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net polarization of electron density away from the carbon atoms of the ring and towards the nitrogen.[1] This makes the pyridine ring electron-deficient, which has several important consequences:

  • Reduced Basicity: The lone pair of electrons on the nitrogen is less available for protonation compared to aliphatic amines.

  • Modified Aromaticity: The electron distribution is less uniform than in benzene, impacting its reactivity in electrophilic aromatic substitution reactions.[1]

  • Influence on Substituents: The electron-withdrawing nature of the ring affects the electronic properties of attached functional groups.

The Interplay of the Phenoxy and Chloromethyl Groups

The phenoxy group at the 2-position acts as an electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing nature of the pyridine nitrogen.

Conversely, the chloromethyl group at the 5-position is weakly electron-withdrawing due to the inductive effect of the chlorine atom. This interplay of electronic effects across the molecule dictates its overall polarity and the electron density at various positions, which in turn governs its reactivity and intermolecular interactions.

Experimental and Computational Workflows for Characterization

Spectroscopic Characterization

A comprehensive spectroscopic analysis is the first step in confirming the structure and purity of the compound and provides initial insights into its electronic environment.[7]

Step-by-Step Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(chloromethyl)-2-phenoxypyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) for UV-Vis and fluorescence spectroscopy.[8]

  • NMR Spectroscopy (¹H and ¹³C):

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration. The chemical shifts of the protons and carbons will be influenced by the electronic effects of the substituents.

  • Mass Spectrometry (MS):

    • Employ techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight and elemental composition.[7]

  • UV-Vis and Fluorescence Spectroscopy:

    • Record the absorption and emission spectra to probe the electronic transitions within the molecule. The position and intensity of the absorption and emission bands provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO).[8]

Spectroscopy_Workflow cluster_spectroscopy Spectroscopic Characterization Workflow Sample 5-(chloromethyl)-2-phenoxypyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis & Fluorescence Spectroscopy Sample->UV_Vis Data Structural & Electronic Data NMR->Data MS->Data UV_Vis->Data

Caption: A typical workflow for spectroscopic characterization.

Electrochemical Analysis: Probing Redox Properties

Cyclic voltammetry (CV) is a powerful technique for determining the oxidation and reduction potentials of a molecule, which are directly related to the energies of the HOMO and LUMO, respectively.

Step-by-Step Protocol for Cyclic Voltammetry:

  • Sample Preparation: Prepare a solution of 5-(chloromethyl)-2-phenoxypyridine (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between appropriate limits and record the resulting current to obtain the cyclic voltammogram.

  • Data Analysis: Determine the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels.

Computational Modeling: A Theoretical Lens

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to determine:

  • Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): Their energies and spatial distributions.

  • Electrostatic Potential (ESP) Map: Visualizing the electron-rich and electron-poor regions of the molecule.

  • Dipole Moment: A measure of the overall polarity of the molecule.

Applications in Drug Discovery and Materials Science

The unique electronic and reactive properties of 5-(chloromethyl)-2-phenoxypyridine make it an attractive scaffold for various applications.

  • Medicinal Chemistry: The 2-phenoxypyridine motif is found in a number of bioactive molecules.[9] The reactive chloromethyl group allows for the covalent attachment of this scaffold to other molecular fragments, enabling the synthesis of novel drug candidates.[3] The electronic properties of the substituted pyridine ring can influence binding interactions with biological targets.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal complexes for applications in organic light-emitting diodes (OLEDs) and catalysis.[8] The electronic properties of the pyridine ligand, which can be tuned by substituents like the phenoxy and chloromethyl groups, directly impact the performance of these materials.

Conclusion

5-(chloromethyl)-2-phenoxypyridine is a molecule with a rich electronic landscape shaped by the interplay of its constituent functional groups. The electron-deficient pyridine core, the electron-donating phenoxy group, and the highly reactive chloromethyl group combine to create a versatile building block with significant potential in both medicinal chemistry and materials science. A thorough understanding of its electronic properties, gained through a combination of experimental characterization and computational modeling, is paramount to unlocking its full synthetic and functional utility. This guide provides a comprehensive framework for such an understanding, empowering researchers to strategically employ this valuable chemical entity in their scientific pursuits.

References

  • Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224–3232.
  • 5-chloromethyl-2-phenoxy-pyridine - CAS 57958-55-1. (n.d.). Moshang Chemical. Retrieved from [Link]

  • 5-Chloro-2-(chloromethyl)pyridine | C6H5Cl2N | CID 14517151 - PubChem. (n.d.). Retrieved from [Link]

  • Propose reaction mechanisms between benzoyl chloride and the following reagents: a) H2O, pyridine b - Brainly. (2023, June 6). Retrieved from [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Retrieved from [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC. (n.d.). Retrieved from [Link]

  • 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem. (n.d.). Retrieved from [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. (2024, June 19). Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. (n.d.).
  • 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem. (n.d.). Retrieved from [Link]

  • 5-(chloromethyl)-2-methoxypyridine (C7H8ClNO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information for Chloromethyl-Modified Ru(II) Complexes Enabling Large pH Jumps at Low Concentrations th - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • On the activation of PhICl2 with pyridine - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-Phenoxypyridine(CAS# 4783-68-0 ) - angenechemical.com. (n.d.). Retrieved from [Link]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. (n.d.).
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing). (2021, January 15). Retrieved from [Link]

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed. (2018, February 1). Retrieved from [Link]

  • Utilization of 5-Chloro-2-(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids - ResearchGate. (2020, February 6). Retrieved from [Link]

  • Medicinal Chemistry and its Application in Combating Diseases - Longdom.org. (2017, April 19). Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]

  • 5-Methyl-2-phenoxypyridine | C12H11NO | CID 13433080 - PubChem. (n.d.). Retrieved from [Link]

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Exploratory

The 2-Phenoxypyridine Scaffold: From Agrochemical Blockbusters to Targeted Kinase Inhibitors

Topic: History and Discovery of 2-Phenoxypyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-phenoxypyridine motif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of 2-Phenoxypyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenoxypyridine motif represents a classic example of "privileged structure" evolution in bioactive chemistry. Originally developed as a bioisostere of diphenyl ethers to enhance metabolic stability and solubility in agrochemicals, this scaffold has transcended its herbicidal roots.[1] Today, it serves as a critical pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors and non-narcotic analgesics. This guide analyzes the structural causality behind its success, the evolution of its synthesis from harsh nucleophilic substitution to precision metal catalysis, and its dual-industry impact.

Part 1: Structural Significance & Historical Evolution

The Bioisosteric Leap

The discovery of 2-phenoxypyridine's utility began in the late 1970s and early 1980s within the agrochemical sector. Researchers sought to improve upon the diphenyl ether class of herbicides (e.g., acifluorfen).

The introduction of the pyridine nitrogen offered three distinct physicochemical advantages over the benzene ring:

  • Reduced Lipophilicity (LogP): The pyridine nitrogen acts as a hydrogen bond acceptor, lowering LogP and improving systemic transport within plant phloem and animal plasma.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism (P450) at specific positions compared to electron-rich phenyl rings.

  • Conformational Bias: The ether linkage (

    
    ) combined with the pyridine nitrogen induces a specific twist angle, often locking the molecule in a bioactive conformation that favors binding to hydrophobic pockets (e.g., Phytoene Desaturase or Kinase ATP-binding sites).
    

Part 2: Agrochemical Breakthroughs – The Diflufenican Story

The defining moment for this scaffold was the discovery of Diflufenican by Rhône-Poulenc (now Bayer) in the 1980s. It remains a cornerstone herbicide for winter cereals.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

Diflufenican functions as a "bleaching herbicide."[2][3][4] It targets the carotenoid biosynthesis pathway, specifically inhibiting Phytoene Desaturase (PDS) .[3][4][5]

  • The Pathway: Plants convert colorless phytoene into colored carotenoids (

    
    -carotene) to protect chlorophyll from photo-oxidation.
    
  • The Blockade: Diflufenican competitively binds to the PDS enzyme.

  • The Result: Without carotenoids, triplet state chlorophyll generates singlet oxygen (

    
    ), destroying the cellular membrane and causing the plant to turn white (bleach) and die.
    
Visualization: The PDS Inhibition Pathway

The following diagram illustrates the specific biochemical blockade caused by 2-phenoxypyridine derivatives.

PDS_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene ZetaCarotene ζ-Carotene (Colored/Protective) Phytoene->ZetaCarotene Desaturation PDS_Enzyme Phytoene Desaturase (PDS) PDS_Enzyme->ZetaCarotene Catalyzes Chlorophyll Chlorophyll Protection ZetaCarotene->Chlorophyll Enables PhotoOx Photo-Oxidation (Singlet Oxygen) Chlorophyll->PhotoOx Absence causes Bleaching Cell Death / Bleaching PhotoOx->Bleaching Diflufenican 2-Phenoxypyridines (e.g., Diflufenican) Diflufenican->PDS_Enzyme Inhibits

Caption: Mechanism of Action for 2-phenoxypyridine herbicides targeting the carotenoid biosynthesis pathway.

Part 3: Pharmaceutical Applications – Kinase Inhibition[6][7]

In the 2000s, the scaffold migrated to oncology. The ether linkage provides the flexibility required for Type II Kinase Inhibitors , which bind to the inactive conformation (DFG-out) of kinases.

Key Targets and SAR
  • c-Met & VEGFR2: The 2-phenoxypyridine moiety often occupies the hydrophobic back-pocket of the ATP binding site. The pyridine nitrogen can form crucial water-mediated hydrogen bonds or direct interactions with the hinge region.

  • Structure-Activity Relationship (SAR):

    • Linker: The oxygen atom is critical. Replacing it with Sulfur (S) or Nitrogen (NH) often reduces potency due to changes in bond angle and flexibility.

    • Pyridine Substitution: Electron-withdrawing groups (EWGs) at the 3- or 5-position of the pyridine ring often enhance metabolic stability and binding affinity.

Table 1: Comparative Utility of the Scaffold

FeatureAgrochemicals (e.g., Diflufenican)Pharmaceuticals (e.g., Kinase Inhibitors)
Primary Target Phytoene Desaturase (PDS)Tyrosine Kinases (c-Met, VEGFR)
Key Substituents

(Lipophilicity/Metabolic Block)
Amides/Ureas (H-bond donors/acceptors)
Role of Ether Link Conformational lock for hydrophobic pocketFlexibility to access DFG-out pocket
Metabolic Concern Environmental persistence (Soil half-life)Clearance rate (CYP450 stability)

Part 4: Synthetic Methodologies (The "How")

The synthesis of 2-phenoxypyridines has evolved from "brute force" chemistry to elegant catalysis. As a scientist, choosing the right path depends entirely on the electronic nature of your pyridine substrate.

Method A: Nucleophilic Aromatic Substitution ( )
  • Applicability: Only works well for electron-deficient pyridines (e.g., those with

    
    , 
    
    
    
    , or
    
    
    groups ortho/para to the leaving group).
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Limitation: Fails with electron-rich or neutral pyridines; requires high temperatures (

    
    ).
    
Method B: Metal-Catalyzed Coupling (Buchwald-Hartwig / Ullmann)
  • Applicability: Universal. Essential for electron-rich or unactivated pyridines.

  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange with the phenoxide, and reductive elimination.

  • Advantage: Milder conditions, higher tolerance for functional groups.

Visualization: Synthetic Decision Tree

Use this logic flow to determine the appropriate experimental protocol.

Synthesis_Decision Start Substrate: 2-Halopyridine Check Electronic State? Start->Check EWG Electron Deficient (Has NO2, CN, CF3) Check->EWG EWG Present Rich Electron Rich/Neutral (Has OMe, Alkyl, or H) Check->Rich No EWG SNAr Method A: SNAr Base: K2CO3 Solvent: DMF/DMSO Temp: 100-140°C EWG->SNAr Product Target: 2-Phenoxypyridine SNAr->Product Coupling Method B: Pd-Catalysis Cat: Pd(OAc)2 / Ligand Base: Cs2CO3 Temp: 80-100°C Rich->Coupling Coupling->Product

Caption: Synthetic route selection based on substrate electronics.

Part 5: Experimental Protocols

Protocol A: Classical (For Activated Pyridines)

Use this for synthesizing Diflufenican analogs or intermediates with strong EWGs.

  • Reagents: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), Phenol derivative (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is mandatory to solvate the cation and leave the phenoxide "naked" and reactive).

  • Procedure:

    • Charge a round-bottom flask with the phenol and

      
       in DMF. Stir at RT for 30 mins to generate the phenoxide.
      
    • Add the chloropyridine dropwise.

    • Heat to

      
       under 
      
      
      
      atmosphere.[6] Monitor by TLC (typically 4-6 hours).
    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation:

    
     NMR should show a downfield shift of the phenol protons due to the electron-withdrawing pyridine ring.
    
Protocol B: Pd-Catalyzed C-O Coupling (For Unactivated Pyridines)

Use this for medicinal chemistry scaffolds where harsh heat or EWGs are not present.

  • Reagents: 2-Bromopyridine (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst System:

    
     (5 mol%) and a bulky phosphine ligand (e.g., RockPhos  or BrettPhos ) (7-10 mol%). Note: Bidentate ligands are often less effective for C-O coupling than bulky monodentate ligands.
    
  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Self-Validating Step: Flame-dry glassware and cycle Argon/Vacuum 3 times. Oxygen poisons the Pd(0) species.

    • Combine aryl halide, phenol, base, and catalyst precursor in the reaction vessel inside a glovebox or under strict Schlenk conditions.

    • Heat to

      
       for 12-18 hours.
      
  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

References

  • Bayer CropScience. (n.d.). Diflufenican: Herbicidal Mechanism and Resistance Profile. Retrieved from

  • Liu, Y., et al. (2022).[7][8] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. PMC. Retrieved from

  • BenchChem. (2025).[9] Structure-Activity Relationship (SAR) of 3-Phenoxypyridine Derivatives. Retrieved from

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie. Retrieved from

  • Rhône-Poulenc Agrochimie. (1982). Patent for Nicotinamide Derivatives (Diflufenican). Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(chloromethyl)-2-phenoxypyridine from alcohols

Application Note: Synthesis and Analytical Validation of 5-(Chloromethyl)-2-phenoxypyridine Executive Summary & Scope The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Analytical Validation of 5-(Chloromethyl)-2-phenoxypyridine

Executive Summary & Scope

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-(halomethyl)-2-phenoxypyridine derivatives are critical electrophilic building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs), including potent orexin receptor antagonists[1]. This application note details a robust, scalable, and highly atom-economical protocol for the synthesis of 5-(chloromethyl)-2-phenoxypyridine from its corresponding primary alcohol, (6-phenoxypyridin-3-yl)methanol.

By utilizing thionyl chloride (SOCl


) in a non-coordinating solvent, this method avoids the stoichiometric phosphine oxide waste associated with alternative Appel-type halogenations[1], providing a streamlined pathway from bench-scale discovery to process development.

Mechanistic Rationale & Causality

The conversion of a primary pyridyl alcohol to an alkyl chloride using SOCl


 proceeds via a well-characterized S

2 mechanism. Understanding the distinct electronic environment of the pyridine ring is essential for optimizing this transformation.
  • Chlorosulfite Formation: Upon the introduction of SOCl

    
    , the primary hydroxyl group attacks the electrophilic sulfur, displacing a chloride ion to form a chlorosulfite intermediate. This step is highly exothermic, necessitating a 0 °C environment to prevent thermal degradation of the phenoxy ether linkage.
    
  • Pyridinium-Enhanced S

    
    2 Displacement:  The HCl generated during the initial step protonates the basic pyridine nitrogen, forming a pyridinium hydrochloride salt. This protonation significantly increases the electron-withdrawing capacity of the pyridine ring. Literature demonstrates that pyridine methanols have an exceptionally high propensity to undergo nucleophilic chlorination—even when alternative electrophiles like tosyl chloride are used—due to this localized electronic activation[2]. The chloride ion subsequently attacks the benzylic carbon via an S
    
    
    
    2 trajectory, displacing SO
    
    
    and yielding the target alkyl chloride.
  • Thermodynamic Driving Force: The reaction is driven to completion by the irreversible evolution of gaseous sulfur dioxide (SO

    
    ) and hydrogen chloride (HCl) (Le Chatelier’s principle).
    

Mechanism R_OH Starting Material (6-phenoxypyridin-3-yl)methanol Intermediate Chlorosulfite Intermediate [R-O-S(O)Cl] R_OH->Intermediate + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Transition SN2 Displacement (Cl- attacks benzylic carbon) Intermediate->Transition Pyridinium-enhanced leaving group Product Final Product 5-(chloromethyl)-2-phenoxypyridine Transition->Product Byproducts Gaseous Byproducts SO2 (g) + HCl (g) Transition->Byproducts

Caption: Mechanistic pathway of SOCl2-mediated chlorination via a chlorosulfite intermediate.

Reaction Components & Quantitative Data

Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
(6-phenoxypyridin-3-yl)methanol201.221.02.01 gStarting Material
Thionyl Chloride (SOCl

)
118.971.51.09 mL (1.78 g)Chlorinating Agent
Dichloromethane (DCM)84.93N/A20.0 mLNon-coordinating Solvent
N,N-Dimethylformamide (DMF)73.090.0538 µLCatalyst (Vilsmeier-Haack)
Sat. NaHCO

(aq)
84.01Excess20.0 mLQuenching Agent / Base

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system; visual and thermal cues at each stage confirm the reaction trajectory.

Step 1: Reaction Setup

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Charge the flask with 2.01 g (10 mmol) of (6-phenoxypyridin-3-yl)methanol and 20 mL of anhydrous DCM.

  • Causality Check: DCM is chosen over ethereal solvents (like THF) because it is inert to strong electrophiles and HCl, preventing solvent cleavage during the reaction.

  • Add 38 µL of anhydrous DMF. DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate with SOCl

    
    , accelerating the chlorination.
    

Step 2: Reagent Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 1.09 mL (15 mmol) of SOCl

    
     dropwise over 10 minutes via a syringe.
    
  • Safety & Causality: The addition must be slow. The reaction is exothermic and rapidly evolves toxic SO

    
     and HCl gases. Ensure the fume hood operates at maximum exhaust.
    

Step 3: Propagation and Monitoring

  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting material (UV active, stains bright yellow with KMnO

    
    ) will disappear, replaced by a higher R
    
    
    
    product spot (UV active, does not oxidize/stain with KMnO
    
    
    ).

Step 4: Quenching and Isolation

  • Cool the flask back to 0 °C.

  • Slowly add 20 mL of saturated aqueous NaHCO

    
     to quench the unreacted SOCl
    
    
    
    and neutralize the pyridinium hydrochloride salt.
  • Causality Check: NaHCO

    
     is specifically chosen because it is basic enough to free the pyridine nitrogen (enabling extraction into the organic phase) but mild enough to prevent the hydrolysis of the newly formed alkyl chloride back to the alcohol. Vigorous CO
    
    
    
    evolution will occur; add dropwise until bubbling ceases.
  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford 5-(chloromethyl)-2-phenoxypyridine.

Workflow A 1. Dissolve Alcohol in DCM B 2. Add SOCl2 at 0 °C A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with sat. NaHCO3 C->D E 5. Extract (DCM) & Dry (Na2SO4) D->E F 6. Concentrate Target Chloride E->F

Caption: Process workflow for the chlorination of (6-phenoxypyridin-3-yl)methanol.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized building block before downstream coupling, the following analytical checks must be performed.

Table 2: Analytical Quality Control Parameters

Analytical MethodTarget ParameterExpected Result & Causality

H NMR (CDCl

)
Disappearance of -OHThe broad singlet (~2.0-3.0 ppm) corresponding to the hydroxyl proton must be completely absent.

H NMR (CDCl

)
Shift of Benzylic ProtonsThe -CH

-OH signal (~4.6 ppm, often a doublet if coupled to OH) will shift to a sharp singlet at ~4.55 ppm (-CH

-Cl).
HPLC-UV (254 nm) Purity & Conversion>95% purity. The product peak will elute later than the starting material on a Reverse-Phase C18 column due to increased lipophilicity (loss of the polar hydroxyl group).
Mass Spectrometry (ESI+) Molecular IonExpected [M+H]

at m/z 220.0. A distinct 3:1 isotopic pattern (M : M+2) must be visible, confirming the incorporation of a single chlorine atom (

Cl /

Cl).

References

  • Source: US Patent US9242970B2 (Google Patents)
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: Molecules 2011, 16(7), 5665-5673 (Scribd / MDPI) URL:[Link]

Sources

Application

Application Note: 5-(Chloromethyl)-2-phenoxypyridine in Target-Oriented Library Synthesis

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse and biologically active compound libraries relies heavily on versatile, bifunctional building blocks. 5-(Chloromethyl)-2-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse and biologically active compound libraries relies heavily on versatile, bifunctional building blocks. 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) [1] has emerged as a highly valuable electrophilic hub for fragment-based drug design and late-stage functionalization.

This application note provides an in-depth technical guide on utilizing this building block. By combining the highly reactive benzylic-like chloromethyl group with the privileged 2-phenoxypyridine pharmacophore, medicinal chemists can rapidly access complex architectures, including kinase inhibitors, GPCR modulators, and novel anti-infectives [2].

Physicochemical & Structural Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the quantitative physicochemical data and its direct implications for drug design.

Table 1: Physicochemical Properties of 5-(Chloromethyl)-2-phenoxypyridine

PropertyValueImplication for Drug Design & Synthesis
CAS Number 57958-55-1Unique identifier for procurement and database tracking.
Molecular Weight 219.67 g/mol Low MW (<300) makes it an ideal starting point for fragment-based lead discovery (FBLD).
Chemical Formula

Optimal heavy atom count; leaves ample room for structural elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 0Enhances passive membrane permeability and oral bioavailability.
H-Bond Acceptors 2 (N, O)The pyridine nitrogen acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinases.
LogP (estimated) ~3.2Highly lipophilic; ideal for driving binding affinity in deep hydrophobic pockets.
Electrophilicity HighThe chloromethyl group undergoes rapid

kinetics with N, O, and S nucleophiles.

Mechanistic Insights & Reactivity Profile

The utility of 5-(chloromethyl)-2-phenoxypyridine stems from the synergistic electronic effects of its two primary functional groups.

The Electrophilic Hub: Kinetics

The chloromethyl group is situated at the 5-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the benzylic carbon, lowering the activation energy required for nucleophilic attack. However, the electron-donating resonance from the 2-phenoxy oxygen tempers this effect, preventing the molecule from being overly reactive and prone to rapid aqueous hydrolysis. This delicate electronic balance makes it a stable, yet highly efficient, alkylating agent.

The Pharmacophore Core: Conformational Flexibility

The 2-phenoxypyridine moiety is not merely a passive scaffold; it is a biologically active pharmacophore. The ether linkage provides a specific dihedral angle that allows the two aromatic rings to adopt a non-planar, "butterfly" conformation. This geometry is highly effective for occupying lipophilic pockets in target proteins, such as the deep hydrophobic clefts of c-Met kinases [3]. Furthermore, the phenoxy ring can engage in robust


 stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target's active site.

Synthetic Divergence Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, highlighting the optimized reaction conditions required to yield distinct pharmacological classes.

G Core 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) N_Alk N-Alkylation (Amines/Azoles) Core->N_Alk K2CO3, NaI, DMF 60°C, 4-6h S_Alk S-Alkylation (Thiols) Core->S_Alk DIPEA, MeCN 25°C, 2-3h O_Alk O-Alkylation (Alcohols/Phenols) Core->O_Alk NaH, THF 0-25°C, 6-8h Kinase Kinase Inhibitors (e.g., c-Met Targeting) N_Alk->Kinase GPCR GPCR Modulators (Allosteric Sites) N_Alk->GPCR AntiInf Anti-Infectives (Enzyme Inhibition) S_Alk->AntiInf O_Alk->GPCR

Divergent synthetic workflows utilizing 5-(chloromethyl)-2-phenoxypyridine in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and high yields across library synthesis, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Table 2: Quantitative Reaction Optimization Parameters

Base / CatalystNucleophile TypeSolventTemp (°C)Time (h)Expected Yield (%)

/ NaI
Secondary AminesDMF604 - 675 - 90
DIPEA / NoneAryl/Alkyl ThiolsMeCN252 - 385 - 95
NaH / NonePrimary AlcoholsTHF0 to 256 - 860 - 80

/ None
PhenolsDMF808 - 1270 - 85
Protocol A: Finkelstein-Catalyzed N-Alkylation of Secondary Amines

Objective: Synthesize 1-((6-phenoxypyridin-3-yl)methyl)piperidine derivatives for kinase inhibitor screening.

Mechanistic Rationale: The addition of catalytic sodium iodide (NaI) facilitates a Finkelstein reaction, converting the chloromethyl group to a more reactive iodomethyl intermediate in situ. Iodide is a superior leaving group compared to chloride due to its larger size and polarizability. This significantly lowers the activation energy of the subsequent


 displacement by the amine nucleophile, which is critical when alkylating sterically hindered secondary amines, preventing prolonged heating that could degrade the pyridine core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(chloromethyl)-2-phenoxypyridine (1.0 mmol, 219.7 mg) in 5.0 mL of anhydrous DMF.

  • Activation: Add Sodium Iodide (NaI, 0.1 mmol, 15.0 mg). Stir at room temperature for 10 minutes to initiate halogen exchange.

  • Base Addition: Add finely powdered Potassium Carbonate (

    
    , 2.0 mmol, 276.4 mg). Note: An inorganic base is used to scavenge HCl without acting as a competing nucleophile.
    
  • Nucleophile Addition: Add the secondary amine (e.g., substituted piperidine) (1.2 mmol) dropwise.

  • Reaction: Cap the vial under a nitrogen atmosphere and heat to 60 °C in an oil bath for 4–6 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Validation & Quality Control:

    • LC-MS: Confirm reaction completion by the disappearance of the starting material mass (

      
      ).
      
    • 
       NMR:  Product integrity is validated by monitoring the shift of the benzylic methylene protons. The singlet will shift from 
      
      
      
      ppm (chloromethyl) to
      
      
      ppm (N-alkylated), confirming successful
      
      
      substitution.
Protocol B: Mild S-Alkylation for Thioether Linkages

Objective: Synthesize thioether-linked pharmacophores targeting bacterial enzymes [2].

Mechanistic Rationale: Thiols are highly nucleophilic and prone to oxidative dimerization (forming disulfides) in the presence of strong bases or oxygen. Therefore, this protocol utilizes N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic organic base—in a degassed solvent at room temperature. This ensures rapid deprotonation of the thiol without facilitating oxidative side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the target thiol (1.1 mmol) in 5.0 mL of anhydrous, degassed Acetonitrile (MeCN) under a strict nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 261

    
    L) via syringe. Stir for 5 minutes at room temperature.
    
  • Electrophile Addition: Add 5-(chloromethyl)-2-phenoxypyridine (1.0 mmol, 219.7 mg) in one portion.

  • Reaction: Stir at 25 °C for 2–3 hours. The high nucleophilicity of the thiolate anion negates the need for heat or Finkelstein catalysis.

  • Workup: Concentrate the reaction mixture directly in vacuo. Redissolve the crude residue in Dichloromethane (DCM, 20 mL), wash with saturated aqueous

    
     (15 mL) and brine (15 mL). Dry over 
    
    
    
    and concentrate.
  • Validation & Quality Control:

    • Ellman's Test: Perform an Ellman's reagent (DTNB) test on a small aliquot. A negative (colorless) result validates the complete consumption of the free thiol.

    • LC-MS: The spectrum should display the desired

      
       mass without the presence of disulfide byproducts (
      
      
      
      of the starting thiol), validating the efficacy of the degassed, mild-base system.

References

  • 5-chloromethyl-2-phenoxy-pyridine | CAS 57958-55-1 Source: Molaid Chemistry Database URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: International Journal of Molecular Sciences 2022, 23, 8117 (SciSpace)
Method

Introduction: The Significance of the 2-Phenoxypyridine Scaffold

An in-depth guide to the synthesis of 5-((alkylamino)methyl)-2-phenoxypyridine derivatives, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 5-((alkylamino)methyl)-2-phenoxypyridine derivatives, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the N-alkylation reaction involving 5-(chloromethyl)-2-phenoxypyridine. Authored from the perspective of a Senior Application Scientist, this guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and offers insights into reaction optimization and troubleshooting.

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[1][2] When functionalized with a phenoxy group, the resulting 2-phenoxypyridine scaffold becomes a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-proliferative agents.[3][4] The synthesis of derivatives from this scaffold is a key strategy in drug discovery.

The alkylation of amines with 5-(chloromethyl)-2-phenoxypyridine provides a direct and efficient route to introduce a flexible, amine-containing side chain at the 5-position of the pyridine ring. This modification is crucial for modulating a compound's physicochemical properties, such as solubility and basicity, and for exploring structure-activity relationships (SAR) by introducing diverse functional groups that can interact with biological targets.[5][6] This guide details a robust protocol for this critical synthetic transformation.

Chemical Principles and Reaction Mechanism

The N-alkylation of an amine with 5-(chloromethyl)-2-phenoxypyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group.

Key Components and Their Roles:

  • The Electrophile: 5-(chloromethyl)-2-phenoxypyridine: The chloromethyl group is the reactive site. The carbon atom is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to nucleophilic attack. The 2-phenoxypyridine core acts as a large, relatively stable platform for this reactive group.[7]

  • The Nucleophile: The Amine: Primary and secondary amines are excellent nucleophiles for this reaction. The reaction's success depends on the amine's basicity and steric hindrance. Less hindered, more basic amines generally react more readily.

  • The Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. In many cases, the base also serves to deprotonate the amine, increasing its nucleophilicity.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).[9][10]

  • The Solvent: The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the base while leaving the anion (the active base) relatively free, and they do not interfere with the nucleophile.[11][12]

The reaction proceeds as illustrated in the mechanistic diagram below. The base deprotonates the amine (or the ammonium salt formed after initial alkylation), enhancing its nucleophilicity. The amine then attacks the benzylic carbon, displacing the chloride leaving group in a single, concerted step to form the new carbon-nitrogen bond.

G cluster_reactants Reactants Amine R¹R²NH (Amine) TS [Transition State] Amine->TS Solvent (e.g., DMF) Heat (optional) AlkylHalide 5-(chloromethyl)-2-phenoxypyridine AlkylHalide->TS Solvent (e.g., DMF) Heat (optional) Base Base (e.g., K₂CO₃) Base->TS Solvent (e.g., DMF) Heat (optional) Product 5-((R¹R²N)methyl)-2-phenoxypyridine TS->Product Salt Base·HCl TS->Salt Attack Nucleophilic Attack by Amine LeavingGroup Chloride Leaving Group Departure

Caption: SN2 mechanism for amine alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with 5-(chloromethyl)-2-phenoxypyridine. Researchers should optimize conditions based on the specific amine used.

Materials:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

G start Start setup 1. Combine Reactants - 5-(chloromethyl)-2-phenoxypyridine - Amine (1.1 eq) - Base (K₂CO₃, 2.0 eq) - Anhydrous DMF start->setup react 2. Reaction - Stir at RT to 80 °C - Atmosphere: N₂ or Ar setup->react monitor 3. Monitor Progress - Thin-Layer Chromatography (TLC) - or LC-MS react->monitor monitor->react Incomplete workup 4. Aqueous Workup - Quench with water - Extract with Ethyl Acetate (3x) monitor->workup Reaction Complete wash 5. Wash & Dry - Wash organic layer with brine - Dry over Na₂SO₄ workup->wash concentrate 6. Concentrate - Filter and evaporate solvent - Use rotary evaporator wash->concentrate purify 7. Purify - Silica Gel Column Chromatography concentrate->purify characterize 8. Characterize Product - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(chloromethyl)-2-phenoxypyridine (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be heated to a temperature between 50-80 °C.[9] The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc solvent system) or LC-MS until the starting material (5-(chloromethyl)-2-phenoxypyridine) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Optimization

The efficiency of the alkylation can vary significantly depending on the nucleophilicity and steric bulk of the amine. Below is a table summarizing typical reaction conditions for various amine substrates.

Amine Substrate (R¹R²NH)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)Notes
BenzylamineK₂CO₃ (2.0)ACN60685 - 95%A reactive primary amine.
MorpholineK₂CO₃ (2.0)DMF251280 - 90%A common secondary cyclic amine.
AnilineCs₂CO₃ (2.5)DMF802450 - 70%Less nucleophilic; requires stronger base and higher temperature.[11]
DiethylamineDIPEA (3.0)ACN501870 - 85%Prone to over-alkylation if a primary amine were used; secondary amine is the final product.
N-methylpiperazineK₂CO₃ (2.0)DMF40885 - 95%A highly nucleophilic secondary amine.

Troubleshooting and Optimization:

  • Low or No Product Formation:

    • Cause: Inactive amine (e.g., highly hindered or electron-poor), insufficient temperature, or inadequate base.

    • Solution: Increase the reaction temperature. Switch to a stronger base like cesium carbonate (Cs₂CO₃), which has greater solubility in organic solvents.[13] Consider using a more polar solvent like DMSO to improve solubility and reaction rate.[11]

  • Formation of Over-Alkylated Byproducts (for Primary Amines):

    • Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.

    • Solution: Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation. Alternatively, add the 5-(chloromethyl)-2-phenoxypyridine slowly to the amine solution to maintain a low concentration of the alkylating agent.[9]

  • Difficulty in Product Purification:

    • Cause: Unreacted starting material or byproducts with similar polarity to the product.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Optimize the solvent system for column chromatography to achieve better separation. A pH adjustment during workup can sometimes help remove basic or acidic impurities.[9]

References

  • Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
  • BenchChem. (2025). 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • American Chemical Society. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols: 5-(Chloromethyl)
  • PubMed. (2018).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • PubMed. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides.
  • PMC. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • PMC. (2021). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
  • Google Patents. (n.d.).
  • Critical Reviews in Analytical Chemistry. (2022).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2026).
  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • PMC. (n.d.). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • Molecules. (2022).

Sources

Application

Preparation of 5-(chloromethyl)-2-phenoxypyridine from 6-phenoxynicotinic acid: A Detailed Synthetic Protocol

Strategic Synthesis Overview The synthesis of 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1)[1] from 6-phenoxynicotinic acid (CAS: 51362-38-0)[2] is a highly efficient two-step sequence frequently utilized in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis Overview

The synthesis of 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1)[1] from 6-phenoxynicotinic acid (CAS: 51362-38-0)[2] is a highly efficient two-step sequence frequently utilized in medicinal chemistry. This intermediate is a critical building block for the development of kinase inhibitors, selective opioid receptor antagonists, and other biologically active small molecules. The sequence involves the chemoselective reduction of a carboxylic acid to a primary alcohol, yielding (6-phenoxypyridin-3-yl)methanol (CAS: 101990-68-5)[3], followed by dehydroxylative chlorination to afford the final benzylic-like chloride.

Mechanistic Rationale & Pathway Architecture

Phase 1: Chemoselective Reduction

The first transformation requires the reduction of the carboxylic acid moiety in the presence of an ether (phenoxy) linkage and a basic pyridine ring. Borane-tetrahydrofuran (


) is specifically selected over stronger hydride donors like Lithium Aluminum Hydride (

). Causality:

acts as an electrophilic reducing agent, rapidly coordinating with the electron-rich carbonyl oxygen of the carboxylic acid to form a transient trialkoxyboroxine intermediate, which subsequently collapses to the alcohol[4]. This ensures complete chemoselectivity, preventing the cleavage of the phenoxy ether or the over-reduction of the pyridine ring.
Phase 2: Dehydroxylative Chlorination

The conversion of the resulting primary alcohol to the corresponding alkyl chloride is achieved using Thionyl Chloride (


). Causality: 

reacts with the alcohol to form a chlorosulfite intermediate. The pyridine ring acts as an internal base, facilitating the breakdown of this intermediate via an

or

mechanism to yield the desired chloride, alongside gaseous

and

. The volatility of these byproducts makes this a self-validating and highly efficient system, as the reaction is driven to completion by gas evolution, and purification is drastically simplified.

SynthesisWorkflow SM 6-phenoxynicotinic acid (CAS: 51362-38-0) Int (6-phenoxypyridin-3-yl)methanol (CAS: 101990-68-5) SM->Int BH3·THF, THF 0 °C to RT, 4-6 h Prod 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) Int->Prod SOCl2, DCM 0 °C to RT, 2-3 h

Synthetic workflow for the preparation of 5-(chloromethyl)-2-phenoxypyridine.

Quantitative Reagent Matrices

Table 1: Phase 1 - Reduction to (6-phenoxypyridin-3-yl)methanol
ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Function
6-phenoxynicotinic acid215.211.02.15 gStarting Material

(1.0 M in THF)
85.942.525.0 mLReducing Agent
Anhydrous THFN/AN/A50.0 mLSolvent
Methanol32.04Excess~10.0 mLQuenching Agent
Table 2: Phase 2 - Chlorination to 5-(chloromethyl)-2-phenoxypyridine
ReagentMW ( g/mol )EquivalentsAmount (per 8 mmol scale)Function
(6-phenoxypyridin-3-yl)methanol201.221.01.61 gIntermediate
Thionyl Chloride (

)
118.971.50.87 mL (1.43 g)Chlorinating Agent
Anhydrous DCMN/AN/A40.0 mLSolvent
TolueneN/AN/A2 x 10.0 mLAzeotropic Co-solvent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (6-phenoxypyridin-3-yl)methanol
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert nitrogen gas for 10 minutes.

  • Dissolution: Charge the flask with 6-phenoxynicotinic acid (2.15 g, 10.0 mmol) and suspend it in anhydrous THF (50 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the

    
     solution (25.0 mL, 25.0 mmol) dropwise via a syringe over 20 minutes.
    
    • Self-Validating Check: Observe steady hydrogen gas evolution. The rate of addition must be controlled to prevent excessive foaming.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under nitrogen for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed[4].

  • Quenching: Re-cool the flask to 0 °C. Carefully add methanol (~10 mL) dropwise until effervescence ceases.

    • Causality: Methanol safely decomposes unreacted borane and disrupts the stable borate esters or pyridine-borane complexes formed during the reaction, releasing the free primary alcohol.

  • Workup: Concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (50 mL). Extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).
    
  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to afford (6-phenoxypyridin-3-yl)methanol as a white to off-white solid.
    
Phase 2: Synthesis of 5-(chloromethyl)-2-phenoxypyridine
  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the crude (6-phenoxypyridin-3-yl)methanol (approx. 1.61 g, 8.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Addition: Cool the solution to 0 °C in an ice-water bath. Add Thionyl Chloride (0.87 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to stir at room temperature for 2 to 3 hours.

    • Self-Validating Check: The reaction is complete when the evolution of

      
       and 
      
      
      
      gas ceases and TLC (Hexanes/EtOAc 3:1) indicates full conversion of the alcohol.
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the DCM and the bulk of the excess

    
    .
    
  • Azeotropic Removal: Add anhydrous toluene (10 mL) to the crude residue and concentrate under reduced pressure. Repeat this step once more.

    • Causality: Toluene forms an azeotrope with residual thionyl chloride and

      
      . This ensures the complete removal of acidic byproducts without relying on harsh aqueous basic workups, which could prematurely hydrolyze the newly formed, highly reactive alkyl chloride.
      
  • Final Isolation: Dissolve the residue in DCM (30 mL) and wash gently with cold saturated aqueous

    
     (20 mL) to neutralize trace acids. Dry the organic phase over anhydrous 
    
    
    
    , filter, and concentrate to yield 5-(chloromethyl)-2-phenoxypyridine. If required, purify via short-plug silica gel chromatography.

Analytical Validation Parameters

CompoundExpected YieldPhysical StateKey

NMR Signatures (

, 400 MHz)
(6-phenoxypyridin-3-yl)methanol 85 - 92%Off-white solid

8.15 (d, 1H, Py-

), 7.70 (dd, 1H, Py-

), 6.90 (d, 1H, Py-

), 4.65 (s, 2H, -

OH)
5-(chloromethyl)-2-phenoxypyridine 80 - 88%Pale yellow oil/solid

8.20 (d, 1H, Py-

), 7.75 (dd, 1H, Py-

), 6.95 (d, 1H, Py-

), 4.55 (s, 2H, -

Cl)

Note: The diagnostic shift of the benzylic protons from ~4.65 ppm (broad singlet, integrating to 2H) in the alcohol to a sharper singlet at ~4.55 ppm in the chloride confirms successful transformation.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)
  • Title: 6-Phenoxynicotinic acid (CAS 51362-38-0)
  • Title: (6-Phenoxypyridin-3-yl)methanol (CAS 101990-68-5)
  • Title: 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1)

Sources

Method

Application Note: Strategic Solvent Selection for Reactions of 5-(chloromethyl)-2-phenoxypyridine

Introduction: The Critical Role of the Reaction Environment 5-(Chloromethyl)-2-phenoxypyridine is a versatile heterocyclic building block, particularly valuable in medicinal chemistry and materials science. Its utility s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Reaction Environment

5-(Chloromethyl)-2-phenoxypyridine is a versatile heterocyclic building block, particularly valuable in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group, which allows for the facile introduction of the 2-phenoxypyridin-5-ylmethyl moiety into a target molecule via nucleophilic substitution.[1] However, the success of these synthetic transformations—in terms of yield, reaction rate, and side product formation—is critically dependent on the choice of solvent. A solvent is not merely an inert medium but an active participant that can influence reaction pathways, stabilize intermediates, and modulate nucleophile reactivity.

This guide provides a comprehensive framework for rational solvent selection in reactions involving 5-(chloromethyl)-2-phenoxypyridine. It moves beyond simple literature precedent to explain the causal relationships between solvent properties and reaction outcomes, empowering researchers to optimize existing protocols and design new, efficient syntheses.

Understanding the Substrate: Reactivity and Mechanistic Considerations

The key to solvent selection lies in understanding the likely reaction mechanism. The 5-(chloromethyl)-2-phenoxypyridine substrate possesses a benzylic-like halide. This structure can, in principle, undergo nucleophilic substitution via two distinct pathways:

  • Sₙ2 (Bimolecular Nucleophilic Substitution): A concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and sterically unhindered electrophiles.[2]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): A stepwise mechanism involving the formation of a resonance-stabilized carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and conditions that stabilize the carbocation.[2]

For primary benzylic halides like 5-(chloromethyl)-2-phenoxypyridine, the Sₙ2 pathway is generally dominant . However, the Sₙ1 pathway can become competitive under specific conditions, particularly with poor nucleophiles in polar, protic solvents that can stabilize the carbocation intermediate.[2][3] The choice of solvent is therefore a powerful tool to direct the reaction towards the desired Sₙ2 mechanism and suppress unwanted Sₙ1 pathways or side reactions.

The Influence of Solvent Classes on Reactivity

Solvents are broadly categorized by their polarity and their ability to donate hydrogen bonds (proticity). These two characteristics are the primary determinants of how a solvent will interact with the reactants and transition states of a nucleophilic substitution.[4]

Polar Aprotic Solvents: The Workhorse for Sₙ2 Reactions

Polar aprotic solvents are the most frequently recommended class for promoting Sₙ2 reactions with substrates like 5-(chloromethyl)-2-phenoxypyridine.[5][6]

Key Characteristics:

  • Possess high dipole moments, allowing them to dissolve charged nucleophiles (e.g., salts like NaCN, NaN₃).

  • Lack acidic protons and cannot act as hydrogen-bond donors.

Mechanism of Action: Polar aprotic solvents excel at solvating the counter-ion (cation) of the nucleophilic salt, leaving the anion relatively "naked" and highly reactive.[4][7] They do not form a strong "solvent cage" around the nucleophile, which would otherwise blunt its reactivity.[7][8] This enhanced nucleophilicity dramatically accelerates the rate of the bimolecular Sₙ2 attack.

Examples & Recommendations:

  • Dimethylformamide (DMF): An excellent choice for a wide range of nucleophiles. It offers good solubility for many organic and inorganic reagents. A protocol for the synthesis of a key intermediate of the COX-2 inhibitor Etoricoxib successfully utilizes DMF for a nucleophilic substitution on a similar substrate.[1]

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can lead to very fast reaction rates. However, its high boiling point can make removal difficult, and it can sometimes participate in side reactions (e.g., oxidations).

  • Acetonitrile (MeCN): A versatile solvent with a convenient boiling point for easy removal. It is an excellent choice for reactions with a variety of nucleophiles, including thiols.[9]

  • Acetone: A less polar option, but still effective for many Sₙ2 reactions. Its volatility is a key advantage for easy workup. The reaction of bromoethane with potassium iodide proceeds 500 times faster in acetone than in methanol, highlighting the power of aprotic solvents.[7]

Table 1: Properties of Recommended Polar Aprotic Solvents

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Considerations
DMF 36.73.82153Excellent solvating power, high boiling point.
DMSO 46.73.96189Highly polar, may accelerate reactions significantly.
Acetonitrile 37.53.9282Good balance of polarity and volatility.
Acetone 20.72.8856Very volatile, good for simple substitutions.
Polar Protic Solvents: A Cautious Approach

Polar protic solvents possess acidic protons (e.g., O-H, N-H) and are capable of hydrogen bonding.

Mechanism of Action: These solvents are generally detrimental to Sₙ2 reactions . They form strong hydrogen bonds with anionic nucleophiles, creating a stabilizing "solvent cage" that significantly reduces the nucleophile's energy and reactivity.[7][10] This effect dramatically slows down the desired Sₙ2 pathway.

However, polar protic solvents are very effective at stabilizing both the carbocation intermediate and the anionic leaving group in an Sₙ1 reaction .[10][11] Therefore, their use with 5-(chloromethyl)-2-phenoxypyridine should be carefully considered, as it may promote unwanted solvolysis (where the solvent itself acts as the nucleophile) or racemization if a chiral center were present.

Examples & Recommendations:

  • Alcohols (Methanol, Ethanol): Should generally be avoided unless solvolysis (to form an ether) is the desired outcome.[12][13]

  • Water: Similar to alcohols, its use will likely lead to the formation of the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-phenoxypyridine.

Nonpolar Aprotic Solvents

Solvents like Toluene, Hexane, and Dioxane are generally poor choices for these reactions. They are unable to dissolve most ionic nucleophiles, leading to heterogeneous mixtures and extremely slow reaction rates.[7] While they do not solvate the nucleophile, the lack of solubility for the reactants often prevents the reaction from proceeding efficiently.

Visualizing the Solvent Selection Process

The following workflow provides a decision-making framework for selecting an appropriate solvent system.

SolventSelection cluster_input Reaction Inputs cluster_decision Primary Decision Point cluster_pathways Recommended Solvent Pathways cluster_solvents Solvent Choice Start Define Nucleophile & Reaction Goal Nucleophile_Type Is the Nucleophile Strong & Anionic? Start->Nucleophile_Type SN2_Pathway Favor Sₙ2 Pathway Nucleophile_Type->SN2_Pathway  Yes   SN1_Solvolysis Risk of Sₙ1 / Solvolysis Nucleophile_Type->SN1_Solvolysis  No (Weak/Neutral) Aprotic Select Polar Aprotic Solvent (DMF, MeCN, DMSO) SN2_Pathway->Aprotic Protic Use Polar Protic Solvent (MeOH, EtOH, H₂O) with caution SN1_Solvolysis->Protic

Caption: Workflow for solvent selection in nucleophilic substitutions.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for common transformations of 5-(chloromethyl)-2-phenoxypyridine. The choice of solvent is explicitly justified in each case.

Protocol: Synthesis of a Thioether Derivative via Sₙ2 Reaction

This protocol describes the reaction of 5-(chloromethyl)-2-phenoxypyridine with a thiol, a common transformation in pharmaceutical synthesis.[12]

Objective: To synthesize S-(2-phenoxypyridin-5-ylmethyl)ethanethioate.

Reagents:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq)

  • Potassium thioacetate (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Instrumentation:

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(chloromethyl)-2-phenoxypyridine and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add potassium thioacetate to the solution. Causality: Potassium thioacetate is a strong nucleophile salt. Acetonitrile is chosen as the polar aprotic solvent to dissolve the salt and maximize the nucleophilicity of the thioacetate anion.[7]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Remove the acetonitrile under reduced pressure. b. Partition the residue between ethyl acetate and water. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

Protocol: Synthesis of an Amine Derivative

This protocol details the reaction with a secondary amine to form a tertiary amine derivative.[12]

Objective: To synthesize N-((2-phenoxypyridin-5-yl)methyl)pyrrolidine.

Reagents:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq)

  • Pyrrolidine (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a round-bottom flask, dissolve 5-(chloromethyl)-2-phenoxypyridine in anhydrous DMF.

  • Base and Nucleophile Addition: Add potassium carbonate, followed by pyrrolidine. Causality: Pyrrolidine is the nucleophile. K₂CO₃ is a mild base used to scavenge the HCl formed during the reaction. DMF is selected for its ability to dissolve all reactants and facilitate the Sₙ2 reaction by solvating the potassium cation.[1]

  • Reaction: Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by TLC.

  • Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the resulting oil by column chromatography.

Mechanistic Visualization: Solvent-Reactant Interactions

The diagram below illustrates why polar aprotic solvents are superior for Sₙ2 reactions.

Caption: Contrasting effects of protic vs. aprotic solvents on nucleophiles.

Conclusion

The selection of a solvent for reactions involving 5-(chloromethyl)-2-phenoxypyridine is a strategic decision that directly controls reaction efficiency and outcome. For the predominant Sₙ2 pathway, polar aprotic solvents such as DMF, acetonitrile, and DMSO are unequivocally the superior choice. They enhance nucleophile reactivity by solvating the counter-ion while leaving the nucleophilic anion free to attack the electrophilic center. Conversely, polar protic solvents should be avoided as they suppress Sₙ2 rates by caging the nucleophile through hydrogen bonding. By understanding these fundamental principles, researchers can harness the full synthetic potential of this valuable building block.

References

  • Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved March 7, 2026.
  • BenchChem. (2025). 5-(Chloromethyl)-2-ethoxypyridine chemical properties. Retrieved March 7, 2026.
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved March 7, 2026.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved March 7, 2026.
  • Al-Noori, K., et al. (2024, February 5). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. PMC. Retrieved March 7, 2026.
  • Chemistry LibreTexts. (2022, July 11). 8.10: Comparison of SN1 and SN2 Reactions. Retrieved March 7, 2026.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved March 7, 2026.
  • BenchChem. (2025). Application Notes and Protocols: 5-(Chloromethyl)
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved March 7, 2026.
  • Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. Retrieved March 7, 2026.
  • ChemicalBook. (n.d.). 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis. Retrieved March 7, 2026.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved March 7, 2026.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection. Retrieved March 7, 2026.
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine. Retrieved March 7, 2026.
  • Fluorochem. (n.d.). 5-(Chloromethyl)-2-methoxypyridine. Retrieved March 7, 2026.
  • Royal Society of Chemistry. (n.d.). On the activation of PhICl2 with pyridine.
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved March 7, 2026.
  • ResearchGate. (n.d.).
  • Organic Chemistry Data. (2026, February 22). Solvents and Process efficiency. Retrieved March 7, 2026.
  • Chemical Engineering Transactions. (2024, February 16). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Retrieved March 7, 2026.
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved March 7, 2026.
  • EPA. (2025, October 15). 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid Properties. Retrieved March 7, 2026.

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Application

microwave-assisted synthesis involving 5-(chloromethyl)-2-phenoxypyridine

Application Note: Microwave-Assisted Functionalization of 5-(Chloromethyl)-2-phenoxypyridine Abstract This guide details the microwave-assisted functionalization of 5-(chloromethyl)-2-phenoxypyridine , a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 5-(Chloromethyl)-2-phenoxypyridine

Abstract

This guide details the microwave-assisted functionalization of 5-(chloromethyl)-2-phenoxypyridine , a "privileged scaffold" in drug discovery for targets such as LOXL2 (fibrosis) and GPR119 (metabolic disorders). While traditional thermal substitution of chloromethylpyridines often requires prolonged reflux (4–12 hours) and suffers from side reactions (e.g., N-alkylation dimers), microwave irradiation accelerates these SN2 transformations to 10–20 minutes with enhanced purity. We present optimized protocols for amination and etherification, supported by mechanistic insights and safety guidelines for handling reactive alkyl chlorides.

Introduction: The Scaffold & The Challenge

5-(Chloromethyl)-2-phenoxypyridine represents a bifunctional building block:

  • 2-Phenoxy Group: Provides lipophilic bulk and metabolic stability (compared to alkoxy), often serving as an "anchor" in hydrophobic pockets of enzymes like Lysyl Oxidase-Like 2 (LOXL2) [1].

  • 5-Chloromethyl Group: An electrophilic "warhead" structurally analogous to benzyl chloride but electronically distinct due to the pyridine nitrogen.

The Synthetic Bottleneck: Under conventional heating, the high reactivity of the chloromethyl group can lead to self-quaternization (intermolecular attack by the pyridine nitrogen of another molecule) or hydrolysis if moisture is present. Microwave-assisted synthesis (MAS) mitigates these issues by rapidly reaching the activation energy for the desired cross-coupling (SN2) before significant decomposition occurs.

Safety & Handling (Crucial)

  • Lachrymator Hazard: Like benzyl chlorides, 5-(chloromethyl)-2-phenoxypyridine is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Microwave Safety: Reactions involving alkyl halides and amines can be exothermic. Use vessels rated for at least 20 bar pressure.

  • Reagent Compatibility: Avoid using thionyl chloride (SOCl2) in sealed microwave vessels for precursor synthesis due to rapid gas evolution (SO2/HCl), which can cause vessel failure [2].

Reaction Mechanism: SN2 Substitution

The reaction proceeds via a bimolecular nucleophilic substitution. The microwave field effects (dipolar polarization) stabilize the polar transition state, significantly lowering the activation barrier compared to thermal conditions.

SN2_Mechanism Substrate 5-(Chloromethyl)- 2-phenoxypyridine TS Transition State [Polarized ‡] Substrate->TS + Nu / MW Energy Nu Nucleophile (HNR2 or HOR) Nu->TS Product Functionalized Pyridine Product TS->Product Cl- Displacement Salt Byproduct (HCl salt) TS->Salt

Caption: Mechanistic pathway for the microwave-accelerated SN2 reaction. The polar transition state is stabilized by microwave irradiation, enhancing rate and selectivity.

Experimental Protocols

Protocol A: Microwave-Assisted Amination (Library Synthesis)

Primary Application: Synthesis of secondary/tertiary amine libraries for LOXL2 inhibition [1].

Reagents:

  • Substrate: 5-(Chloromethyl)-2-phenoxypyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K2CO3 (excess)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN is preferred for weak nucleophiles; EtOH is greener and works well for aliphatic amines.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 5-(chloromethyl)-2-phenoxypyridine (0.5 mmol, ~110 mg) in MeCN (3 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol, 175 µL). Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

  • Workup (High Throughput):

    • Cool to RT.

    • Add polymer-supported isocyanate resin (to scavenge excess amine) and stir for 30 mins.

    • Filter and concentrate.

  • Purification: If necessary, purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Protocol B: Microwave-Assisted Etherification

Primary Application: Synthesis of ether-linked biaryl scaffolds similar to GPR119 agonists [3].

Reagents:

  • Substrate: 5-(Chloromethyl)-2-phenoxypyridine (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: DMF or NMP (High dielectric constant absorbs MW efficiently).

Step-by-Step Procedure:

  • Preparation: Combine phenol (0.55 mmol) and Cs2CO3 (1.0 mmol) in DMF (3 mL) in a microwave vial. Stir for 2 mins to initiate deprotonation.

  • Addition: Add 5-(chloromethyl)-2-phenoxypyridine (0.5 mmol). Cap the vial.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Stirring: High (critical for heterogeneous base).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4 and concentrate.

Data Presentation: Thermal vs. Microwave Comparison

The following data summarizes the efficiency gains when synthesizing a model compound, N-benzyl-1-(6-phenoxypyridin-3-yl)methanamine , using Protocol A.

ParameterThermal Condition (Reflux)Microwave Condition (Protocol A)Improvement Factor
Temperature 82 °C (MeCN Reflux)120 °C+38 °C
Reaction Time 6 Hours10 Minutes36x Faster
Conversion 88%>98%+10%
Isolated Yield 74%91%+17%
Impurity Profile 8% Hydrolysis Product<2% ByproductsCleaner

Workflow Visualization

Workflow start Start: 5-(Chloromethyl)-2-phenoxypyridine reagents Add Reagents: Amine/Phenol + Base Solvent: MeCN/DMF start->reagents mw Microwave Irradiation 120-140°C | 10-15 min (Closed Vessel) reagents->mw check LC-MS Check Conversion >95%? mw->check check->mw No (Add 5 min) workup Workup: Scavenger Resin or Aqueous Extraction check->workup Yes purify Purification: Prep-HPLC / Flash workup->purify final Final Product: Functionalized Library Member purify->final

Caption: Operational workflow for the microwave-assisted synthesis of 2-phenoxypyridine libraries.

Troubleshooting & Optimization

  • Issue: Low Yield due to Hydrolysis.

    • Cause: Wet solvent or hygroscopic amine.

    • Solution: Use anhydrous MeCN/DMF and add molecular sieves to the reaction vial if necessary.

  • Issue: N-Alkylation of Pyridine Ring (Self-Quaternization).

    • Cause: High concentration or insufficient nucleophile reactivity.

    • Solution: Dilute reaction to 0.1 M. Ensure the amine nucleophile is in excess (1.5 equiv).

  • Issue: Incomplete Conversion.

    • Solution: Increase temperature to 150 °C for 5 minutes. Microwave heating is non-linear; small temp increases significantly boost rates.

References

  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. Link

  • BenchChem Technical Support. (2025). Application Notes: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate.[1] BenchChem Protocols. Link

  • Hovila, J., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Link

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 5-(chloromethyl)-2-phenoxypyridine

Topic: Preventing Hydrolysis of 5-(chloromethyl)-2-phenoxypyridine Executive Summary & Chemical Context The Challenge: 5-(chloromethyl)-2-phenoxypyridine is not merely a standard benzyl chloride analog; it is a highly ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 5-(chloromethyl)-2-phenoxypyridine

Executive Summary & Chemical Context

The Challenge: 5-(chloromethyl)-2-phenoxypyridine is not merely a standard benzyl chloride analog; it is a highly activated electrophile .[1] The phenoxy group at the 2-position acts as a strong resonance donor (


 effect), which significantly stabilizes the carbocation intermediate at the 5-position (para-relationship). Consequently, the C-Cl bond is exceptionally labile, making the compound prone to rapid 

hydrolysis even upon exposure to ambient atmospheric moisture.

The Consequence: Hydrolysis yields 5-(hydroxymethyl)-2-phenoxypyridine and HCl .[1] The generated HCl is autocatalytic—it protonates the pyridine nitrogen, increasing the electron deficiency of the ring and accelerating further degradation or polymerization.

This guide provides a self-validating protocol to arrest this degradation pathway during storage, handling, and synthesis.

Mechanism of Instability (Visualized)

To effectively prevent hydrolysis, one must understand the electronic driving force. The diagram below illustrates the resonance stabilization that facilitates the leaving group departure (


) and the subsequent water attack.

HydrolysisMechanism cluster_resonance Electronic Activation Start 5-(chloromethyl)- 2-phenoxypyridine Ionization Rate Limiting Step: C-Cl Bond Cleavage Start->Ionization Moisture/Polar Solvent Cation Resonance Stabilized Carbocation (Intermediate) Ionization->Cation -Cl⁻ WaterAttack Nucleophilic Attack (H2O from atmosphere) Cation->WaterAttack Fast Product 5-(hydroxymethyl)- 2-phenoxypyridine + HCl WaterAttack->Product -H⁺ Resonance Phenoxy (+M) Effect: Stabilizes Cation at C5 Resonance->Cation

Figure 1: Mechanistic pathway showing how the phenoxy group facilitates


 hydrolysis.
Storage & Handling FAQs
Q1: My compound arrived as a white solid but turned into a sticky yellow gum after two days in the fridge. What happened?

Diagnosis: You likely experienced HCl-induced deliquescence .[1] Explanation: A small amount of hydrolysis occurred, releasing HCl. The pyridine nitrogen is basic; it captures the HCl to form a pyridinium salt. Pyridinium salts are often hygroscopic (water-attracting).[1] This pulls more moisture from the air, creating a "wet" cycle that dissolves your compound into a gum. Solution:

  • Immediate Action: Redissolve in dry DCM, wash with cold saturated

    
     (to neutralize HCl), dry over 
    
    
    
    , and re-concentrate.
  • Prevention: Store under Argon/Nitrogen in a desiccator. Tape the cap with Parafilm. Do not rely on standard refrigeration without a secondary desiccant barrier.[1]

Q2: Can I store this compound in DMSO or DMF stock solutions for biological assays?

Verdict: NO. Reasoning: DMSO and DMF are hygroscopic and often contain trace water.[1] Furthermore, DMSO can act as an oxidant (Swern-like conditions) or nucleophile towards highly reactive benzylic halides, potentially forming aldehydes or ethers over time. Protocol:

  • Prepare fresh stock solutions in anhydrous DMSO immediately before use.[1]

  • If storage is mandatory, use anhydrous Acetonitrile (MeCN) stored over molecular sieves (3Å or 4Å). MeCN is less hygroscopic than DMSO.[1]

Q3: What is the best container for long-term storage?

Recommendation: Amber glass vials with Teflon-lined caps, stored inside a secondary jar containing Drierite (calcium sulfate) or silica gel packets.[1]

  • Why Amber? Chloromethyl pyridines can be light-sensitive (photo-degradation).[1]

  • Why Teflon? Rubber septa are permeable to moisture over months.[1]

Reaction Troubleshooting Guide

This section addresses issues during the use of the molecule in synthesis (e.g., nucleophilic substitution).

Scenario A: "I see a new polar spot on TLC that isn't my product."
  • Cause: Hydrolysis to the alcohol (5-hydroxymethyl-2-phenoxypyridine).[1]

  • Diagnostic: The alcohol is significantly more polar (lower

    
    ) than the chloride.
    
  • Fix:

    • Check your solvent.[1] Did you use "bottle" THF or Ether? These contain peroxides and water.[2] Distill or use a solvent purification system (SPS).

    • Check your base.[1] Are you using hydroxide or carbonate in aqueous media? Switch to anhydrous bases like

      
       in Acetone/DMF or organic bases (DIPEA/TEA) in DCM.
      
Scenario B: "The reaction stalled. I added more heat, and now it's black."
  • Cause: Thermal decomposition / Polymerization.[1]

  • Mechanism: At high temperatures (

    
    ), the pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming a pyridinium polymer (self-quaternization).
    
  • Fix:

    • Keep it cool: Run nucleophilic substitutions at

      
       to RT.
      
    • Concentration: Dilute the reaction (0.05 M - 0.1 M) to reduce the probability of intermolecular collisions (self-reaction).

Standardized Protocols
Protocol 1: Drying & Purification of Solvents

Never assume commercial "anhydrous" solvents are sufficient for this specific electrophile.[1]

SolventPrimary ContaminantDrying AgentIndicator
Dichloromethane (DCM) Water / HCl

(Distillation) or 3Å Sieves
N/A
Tetrahydrofuran (THF) Water / PeroxidesNa/BenzophenoneDeep Blue Color
Acetonitrile (MeCN) Water

or 3Å Sieves
N/A
Dimethylformamide (DMF) Water / Amines

then 4Å Sieves
N/A
Protocol 2: Safe Workup Procedure (Minimizing Hydrolysis)

Standard aqueous workups are risky. Use this "Dry Workup" where possible.

  • Quench: If excess electrophile remains, add a scavenger (e.g., morpholine) if compatible, or simply proceed to filtration if solids are present.

  • Filtration: Filter off inorganic salts (e.g.,

    
    , base) through a pad of Celite using anhydrous solvent.
    
  • Concentration: Rotovap at low temperature (

    
    ).
    
  • Purification: If column chromatography is needed:

    • Neutralize the silica gel! Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

    • Why? Silica is slightly acidic (

      
      ).[1] Acidic silica will catalyze the hydrolysis of the chloromethyl group on the column.
      
Decision Tree: Troubleshooting Workflow

Use this logic flow to resolve low yields or impurities.

Troubleshooting Start Problem: Low Yield or Impurity CheckTLC Check TLC: Is there a low Rf spot? Start->CheckTLC YesSpot Yes: Likely Hydrolysis (Alcohol) CheckTLC->YesSpot Low Rf NoSpot No: Check for Polymer/Decomp CheckTLC->NoSpot Baseline/Streaking SolventCheck Was solvent anhydrous? YesSpot->SolventCheck ConcCheck Reaction Concentration > 0.2M? NoSpot->ConcCheck DrySolvent Action: Distill Solvent / Add Sieves SolventCheck->DrySolvent No/Unsure BaseCheck Did you use aqueous base? SolventCheck->BaseCheck Yes SwitchBase Action: Switch to DIPEA/DCM or K2CO3/Acetone BaseCheck->SwitchBase Yes Dilute Action: Dilute to 0.05M Prevent Self-Quaternization ConcCheck->Dilute Yes TempCheck Temperature > 40°C? ConcCheck->TempCheck No CoolDown Action: Run at 0°C - RT TempCheck->CoolDown Yes

Figure 2: Step-by-step troubleshooting logic for reaction optimization.

References
  • Synthesis and Reactivity of Chloromethyl Pyridines BenchChem Technical Repository. "5-(Chloromethyl)-2-ethoxypyridine chemical properties and reactivity." Accessed Oct 2023.[1]

  • Hydrolysis Mechanisms of Picolyl Chlorides Dickie, A. J., et al. "A unique mechanism for base catalyzed hydrolysis of pentaaminecobalt(III) complexes containing picolyl residues."[3] Inorganic Chemistry, 2003.

  • Handling of Moisture-Sensitive Benzyl Chlorides Apollo Scientific Safety Data Sheet. "3-(Chloromethyl)pyridine hydrochloride handling and storage."

  • General Stability of Pyridine Derivatives PubChem Compound Summary. "5-Chloro-2-(chloromethyl)pyridine Stability Data."

Sources

Optimization

Technical Support Center: Optimizing Electrophilic Reactivity of 5-(chloromethyl)-2-phenoxypyridine

Status: Active Subject: Troubleshooting Low Reactivity / Conversion Issues Applicable Compound: 5-(chloromethyl)-2-phenoxypyridine (and related 2-alkoxy-5-chloromethylpyridines) Audience: Medicinal Chemists, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Subject: Troubleshooting Low Reactivity / Conversion Issues Applicable Compound: 5-(chloromethyl)-2-phenoxypyridine (and related 2-alkoxy-5-chloromethylpyridines) Audience: Medicinal Chemists, Process Chemists

Executive Summary

You are encountering "low reactivity" with 5-(chloromethyl)-2-phenoxypyridine. In our experience with picolyl halides, this symptom is rarely due to intrinsic inertness. Instead, it is usually a masking symptom for one of three distinct failure modes: Instability (Self-Alkylation) , Salt/Solubility Mismatch , or Leaving Group Inefficiency .

The 2-phenoxy substituent is an Electron Donating Group (EDG). Through resonance, it increases electron density at the 5-position (para-relationship). While this stabilizes carbocation intermediates (favoring SN1), it renders the pyridine nitrogen more basic, significantly increasing the risk of polymerization before your desired nucleophile can react.

Part 1: Diagnostic Framework

Before altering your synthesis, determine which "Low Reactivity" phenotype matches your observation.

ObservationDiagnosisRoot Cause
SM persists by LCMS after 24h; No new spots.Kinetic Inertness Poor leaving group (Cl) or solvent shell inhibition.
SM disappears , but Product is low; Baseline streaks/messy TLC.Decomposition Self-Alkylation: The pyridine N is attacking the chloromethyl group of another molecule.
SM persists ; Reaction mixture is a suspension.Phase Lock You are likely using the HCl salt in a non-polar solvent (DCM/THF) without adequate free-basing.
Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting this specific scaffold.

ReactivityTroubleshoot Start Symptom: Low Reactivity CheckSM Check LCMS/TLC: Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Yes: SM Intact CheckSM->SM_Yes High % SM SM_No No: SM Consumed (But low product yield) CheckSM->SM_No Low % SM SolubilityCheck Is the mixture homogeneous? SM_Yes->SolubilityCheck SaltIssue Phase Lock: HCl Salt is insoluble SolubilityCheck->SaltIssue Suspension KineticIssue Kinetic Barrier: Cl is a poor Leaving Group SolubilityCheck->KineticIssue Clear Solution Soln_Base Solution B: Switch Base/Solvent (DIPEA/DMF) SaltIssue->Soln_Base Soln_Finkelstein Solution A: Finkelstein Activation (Add NaI) KineticIssue->Soln_Finkelstein Decomp Decomposition: Self-Alkylation / Polymerization SM_No->Decomp Soln_Storage Solution C: Generate in situ or Store as HCl salt Decomp->Soln_Storage

Caption: Diagnostic logic flow for differentiating between kinetic inertness and chemical instability.

Part 2: Troubleshooting Guides & FAQs
Scenario A: "The reaction is too slow (Kinetic Inertness)."

Q: Why is the chloride not displacing? A: The chloride leaving group on a benzylic-type system is moderately reactive, but the 2-phenoxy group pushes electron density into the ring, making the C-Cl bond slightly less polarized than in electron-deficient pyridines (like 2-nitro-5-chloromethylpyridine). The Fix: Use the Finkelstein Modification . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the alkyl chloride to a highly reactive alkyl iodide in situ.

Protocol: Finkelstein Activation

  • Solvent: Switch to Acetone (if reactants are soluble) or DMF/Acetonitrile .

  • Additive: Add 0.2 to 1.0 equivalents of NaI (Sodium Iodide).

  • Mechanism:

    
    . The iodide is a far superior leaving group (
    
    
    
    is a weaker base than
    
    
    ) and the C-I bond is weaker.
  • Observation: If using acetone, you will see a white precipitate (NaCl) form, driving the equilibrium forward.

Expert Insight: Do not use KI in pure acetone as it is less soluble than NaI. If using DMF, KI is acceptable.

Scenario B: "My material decomposes / turns into black tar."

Q: Is my compound unstable? A: Yes. 5-(chloromethyl)-2-phenoxypyridine is prone to Self-Alkylation . The pyridine nitrogen (N1) is nucleophilic. The chloromethyl group (C5) is electrophilic.[1]

  • The Problem: Molecule A attacks Molecule B. This forms a pyridinium salt dimer, which remains reactive and continues to polymerize.

  • The Trigger: This happens most rapidly in concentrated solutions of the free base or when the reaction mixture is allowed to stand without the external nucleophile present.

The Fix:

  • Storage: Always store this reagent as the HCl salt . The protonated nitrogen (

    
    ) cannot act as a nucleophile.
    
  • Order of Addition: Do not free-base the starting material in isolation.

    • Incorrect: Dissolve SM, add Base, stir 30 mins, add Nucleophile. (SM polymerizes during the 30 mins).

    • Correct: Dissolve SM + Nucleophile, then add Base dropwise. This ensures the external nucleophile captures the reactive species before it kills itself.

Scenario C: "I am using the HCl salt, but nothing happens."

Q: Why is the salt unreactive? A: The HCl salt is stable because the nitrogen is protonated. However, the protonated pyridine ring is highly electron-withdrawing. This deactivates the benzylic position toward SN1 pathways (destabilizes carbocation) and creates a "cationic repulsion" effect if your nucleophile is also positively charged (e.g., protonated amine). Furthermore, if you are using a non-polar solvent (DCM, Toluene), the HCl salt is likely not dissolved.

The Fix:

  • Solvent System: Use polar aprotic solvents (DMF, DMSO, NMP) to dissolve the salt.

  • Base Selection: You must use at least 2.0 equivalents of base.

    • 1.0 eq to neutralize the Pyridine-HCl.

    • 1.0 eq to neutralize the HCl generated during the substitution.

    • Recommendation: Use DIPEA (Hünig's Base) or Cs₂CO₃ . Avoid strong nucleophilic bases (like NaOH) which might cause hydrolysis to the alcohol (5-hydroxymethyl-2-phenoxypyridine).

Part 3: Optimized Experimental Protocol

Objective: Nucleophilic substitution of 5-(chloromethyl)-2-phenoxypyridine with a secondary amine (Generic Example).

Reagents:

  • Substrate: 5-(chloromethyl)-2-phenoxypyridine HCl salt (1.0 eq)

  • Nucleophile: Secondary Amine (1.1 eq)

  • Base: DIPEA (2.5 eq) or K₂CO₃ (3.0 eq)

  • Catalyst: NaI (0.1 eq - Optional, for activation)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Preparation: Charge the reaction vessel with the Amine (Nucleophile) and Base in MeCN/DMF. Stir for 5 minutes to ensure the system is basic.

    • Why? We want the environment ready to scavenge the HCl immediately upon release.

  • Addition: Add the 5-(chloromethyl)-2-phenoxypyridine HCl salt as a solid in a single portion.

    • Why? Adding it as a solid prevents it from sitting in solution and self-alkylating before it encounters the nucleophile.

  • Catalysis (If required): If the reaction is slow after 1 hour, add 10 mol% NaI .

  • Monitoring: Monitor by LCMS.

    • Success: Conversion to product.[1][2][3][4][5][6]

    • Failure (Hydrolysis): Appearance of M-Cl+OH peak (Alcohol). This indicates wet solvent.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/DIPEA salts), dry over Na₂SO₄.

Part 4: Mechanistic Visualization

The following diagram details the competition between the desired pathway and the "suicide" polymerization pathway.

Mechanism SM_Salt Stable Precursor (HCl Salt) FreeBase Free Base (Reactive Intermediate) SM_Salt->FreeBase + Base (Deprotonation) Activated Activated Iodide (via Finkelstein) FreeBase->Activated + NaI (Cl -> I Exchange) Product Desired Product (Substitution) FreeBase->Product + Nucleophile Polymer Polymer/Dimer (Self-Alkylation) FreeBase->Polymer No Nucleophile present (Intermolecular Attack) Activated->Product + Nucleophile (Fast)

Caption: Competitive pathways. Note that the Free Base is the bifurcation point between success and polymerization.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • PubChem. (n.d.).[7][8] 5-chloro-2-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link] (Safety and physical property data for analogous chloromethylpyridines).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text for Halide Exchange / Finkelstein Reaction).

Sources

Troubleshooting

Technical Support Center: Phenoxypyridine Synthesis &amp; Alkylation

Introduction: Defining the Challenge "Phenoxypyridine alkylation" presents a dual nomenclature challenge in organic synthesis. Depending on your starting material, you are likely facing one of two distinct mechanistic hu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Challenge

"Phenoxypyridine alkylation" presents a dual nomenclature challenge in organic synthesis. Depending on your starting material, you are likely facing one of two distinct mechanistic hurdles:

  • Pathway A (Ether Formation): Alkylating a 2-hydroxypyridine with an alkyl halide.

    • Primary Side Reaction:N-alkylation (forming 2-pyridones) vs. the desired O-alkylation (forming alkoxypyridines).

  • Pathway B (Biaryl Ether Synthesis): Coupling a halopyridine with a phenol via

    
    .
    
    • Primary Side Reaction:Hydrolysis of the halopyridine or Regioselectivity issues.

This guide addresses both pathways, providing mechanistic control strategies to minimize these specific side reactions.

Module 1: The N- vs. O-Selectivity Paradox

(Relevant when reacting 2-hydroxypyridines with alkyl halides)

The Core Issue: Tautomeric Ambiguity

2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.[1] In solution (especially polar solvents), the 2-pyridone (lactam) form is thermodynamically favored.[2] Standard alkylation conditions (e.g.,


/DMF) predominantly yield the N-alkylated  product because the nitrogen lone pair is the softer, more available nucleophile under orbital control.
Strategic Protocol: Silver-Mediated O-Alkylation

To force O-alkylation, you must disrupt the lactam preference using the Hard-Soft Acid-Base (HSAB) principle or specific metal coordination.

The "Silver Bullet" Protocol:

  • Reagents: Alkyl Halide (1.1 equiv),

    
     (0.6 equiv).
    
  • Solvent: Benzene or Toluene (Non-polar is critical).

  • Mechanism: Silver ion (

    
    ) coordinates to the pyridine nitrogen (soft-soft interaction), effectively blocking it and forcing the nucleophilic attack to occur from the "hard" oxygen atom.
    
Troubleshooting Guide: N- vs. O-Alkylation
SymptomProbable CauseCorrective Action
Major Product is N-Alkyl Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the lactam (N-nucleophile) form.Switch to non-polar solvents (Toluene, Hexane,

).
Major Product is N-Alkyl Counter-ion Effect:

,

,

favor N-alkylation (tight ion pairs).
Use Silver (

)
salts. Alternatively, use Cesium (

)
which sometimes favors O-alkylation due to the "naked anion" effect, but Ag is more reliable.
Low Conversion Steric Hinderance: The Ag-N coordination complex may precipitate or be insoluble.Sonicate the reaction mixture. Ensure anhydrous conditions.
Mixture of Isomers Mitsunobu Conditions: Standard Mitsunobu (DEAD/PPh3) often yields N-alkyl products for 2-pyridones.Avoid Mitsunobu for O-alkylation unless using specific bulky phosphines or 2-benzyloxypyridine precursors.

Module 2: Optimization for Phenoxypyridines

(Relevant when coupling Chloropyridines + Phenols)

The Core Issue: Deactivation & Hydrolysis

Synthesizing phenoxypyridines (Py-O-Ar) typically utilizes Nucleophilic Aromatic Substitution (


). The reaction requires a Meisenheimer complex intermediate.
  • Side Reaction 1 (Hydrolysis): Trace water attacks the activated chloropyridine, yielding the hydroxypyridine (dead end).

  • Side Reaction 2 (Regioselectivity): If the pyridine has multiple halides (e.g., 2,4-dichloropyridine), the nucleophile may attack the wrong position.

Strategic Protocol: Cesium-Promoted

Cesium carbonate is superior to Potassium carbonate due to the "Cesium Effect"—higher solubility in organic solvents and weaker ion pairing with the phenoxide, creating a more reactive "naked" nucleophile.

Protocol:

  • Dry: Flame-dry glassware. Water is the enemy.

  • Mix: Phenol (1.0 equiv), 2-Chloropyridine (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration).

  • Heat: 80°C - 120°C. (Microwave irradiation at 140°C for 10 min is often cleaner).

Troubleshooting Guide:

Failure
IssueDiagnosisSolution
Starting Material Remains Poor Activation: The pyridine ring lacks electron-withdrawing groups (EWG).

requires EWGs (CN, NO2, CF3) ortho/para to the halide. If unsubstituted, switch to Buchwald-Hartwig (Pd-catalyzed) coupling.
Hydroxypyridine Byproduct Wet Solvent: Hydroxide (from water + base) outcompetes phenoxide.Use molecular sieves in the reaction. Ensure reagents are dry.
Wrong Regioisomer Electronic Control: Nucleophiles attack the most electron-deficient carbon.Rule of Thumb: C4 is generally more reactive than C2 in pyridines for

due to better Meisenheimer stabilization, unless steric hindrance dictates otherwise.

Module 3: Decision Logic & Visualization

The following logic tree guides your method selection based on substrate and desired outcome.

PhenoxypyridineLogic Start Starting Material? Hydroxypyridine 2-Hydroxypyridine (Target: Alkoxypyridine) Start->Hydroxypyridine Halopyridine Halopyridine + Phenol (Target: Phenoxypyridine) Start->Halopyridine AgSalt Use Ag2CO3 / Toluene (Blocks N-site) Hydroxypyridine->AgSalt Maximize O-Selectivity PolarBase Use K2CO3 / DMF Hydroxypyridine->PolarBase Standard Base EWG EWG present on Pyridine? Halopyridine->EWG ResultO Major Product: O-Alkylation AgSalt->ResultO ResultN Major Product: N-Alkylation (Lactam) PolarBase->ResultN SNAr SNAr Conditions: Cs2CO3 / DMSO / Heat EWG->SNAr Yes (NO2, CN) Buchwald Pd-Catalysis: Buchwald-Hartwig EWG->Buchwald No (Unactivated)

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting materials and electronic activation.

Module 4: Self-Validating System (Quality Control)

How do you prove you synthesized the O-alkyl ether and not the N-alkyl pyridone? Do not rely on TLC alone. Use NMR diagnostics.[3][4][5][6][7][8][9]

Diagnostic NMR Signatures
FeatureO-Alkylated Product (Ether)N-Alkylated Product (Pyridone)Why?

Alkyl Shift

53 - 55 ppm
(

)

36 - 42 ppm
(

)
Oxygen is more electronegative, deshielding the attached carbon significantly more than Nitrogen.

Ring Carbon
C2:

164 ppm (Aromatic C-O)
C2:

162 ppm (Carbonyl C=O)
Subtle difference, but C=O is typically distinct in HSQC/HMBC.

Alkyl Shift

3.9 - 4.0 ppm

3.4 - 3.6 ppm
Protons on O-alkyl are more deshielded.
Ring Aromaticity Retains aromatic coupling constants.Shows alkene-like bond alternation (non-aromatic).

-coupling values differ between the localized double bonds of pyridone and the delocalized pyridine ring.

Validation Step: Always run a


 NMR or HSQC. If your alkyl peak is < 45 ppm, you have failed to control the side reaction (N-alkylation).

References

  • Møller, B. S., et al. (2023). "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." RSC Advances. Link

  • Hopf, H., et al. (2011). "Preparation of N-Alkylated Pyridones via Selective N-Alkylation." Journal of Organic Chemistry. Link

  • Penning, T. D., et al. (2002). "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). "Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)." Link

  • Breugst, M., et al. (2010). "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society. Link

Sources

Optimization

removing unreacted 5-(chloromethyl)-2-phenoxypyridine from reaction mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted 5-(chloromethyl)-2-phenoxypyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted 5-(chloromethyl)-2-phenoxypyridine . As a reactive electrophile and alkylating agent, this compound frequently complicates downstream purification if not properly managed.

Below, we address the root causes of common purification failures and provide field-proven, self-validating protocols to ensure high-purity isolation of your target compounds.

Frequently Asked Questions (FAQs)

FAQ 1: Why is standard acid-base extraction failing to remove the excess starting material?

The Causality: Many chemists assume that because 5-(chloromethyl)-2-phenoxypyridine contains a pyridine ring, it can be easily protonated and removed via a mild acidic aqueous wash (e.g., saturated


 or 10% citric acid). However, this fails due to the electronic properties of the molecule.

Standard pyridine has a


 of 5.2. In 2-phenoxypyridine derivatives, the highly electronegative oxygen atom of the phenoxy group exerts a strong inductive electron-withdrawing effect, significantly depressing the basicity of the adjacent nitrogen. The predicted 

of the 2-phenoxypyridine core is approximately 3.06[1]. The addition of the chloromethyl group at the 5-position further reduces this

(likely to ~2.5–2.8). Consequently, mild aqueous acids are insufficiently acidic to protonate the nitrogen, leaving the highly lipophilic compound in the organic phase.
FAQ 2: What is the most reliable method to remove this electrophile via liquid-liquid extraction?

The Causality: Instead of relying on acid-base manipulation, you must exploit the compound's reactivity as an alkylating agent[2]. By introducing a highly polar, water-soluble nucleophile—such as ethanolamine —you can force an


 reaction with the chloromethyl group[3].

This chemical quenching converts the lipophilic starting material into a secondary amine adduct possessing multiple hydrogen-bond donors (a hydroxyl and an amine). This drastically shifts its partition coefficient, forcing the new adduct entirely into the aqueous layer during a standard water wash.

Self-Validating Protocol: Ethanolamine Quenching

  • Reaction: To your crude reaction mixture in an organic solvent (e.g., EtOAc, DCM, or 2-MeTHF), add 3.0 to 5.0 equivalents of ethanolamine (relative to the estimated unreacted 5-(chloromethyl)-2-phenoxypyridine).

  • Agitation: Stir vigorously at room temperature for 1–2 hours.

  • Validation Check: Before proceeding, analyze the mixture via TLC or LC-MS. The disappearance of the 5-(chloromethyl)-2-phenoxypyridine peak/spot confirms the quench is complete. Do not proceed to extraction until this is verified.

  • Extraction: Add an equal volume of water (or 1M HCl if your target product is strictly non-basic) to the mixture.

  • Separation: Separate the layers. The polar adduct will partition into the aqueous phase. Wash the organic layer once with brine, dry over

    
    , and concentrate to yield the purified product.
    
FAQ 3: My product is water-sensitive and cannot undergo aqueous extraction. How do I remove the electrophile?

The Causality: For water-sensitive or highly polar products that would be lost in an aqueous wash, you must use Solid-Supported Scavenger Resins [4]. Resins such as Polymer-Supported Trisamine (PS-Trisamine) or PS-Thiophenol act as macroscopic, insoluble nucleophiles. The unreacted electrophile covalently binds to the polymer matrix. Because the polymer beads are insoluble, the bound impurity is physically removed from the system via simple filtration, completely bypassing the need for water.

Self-Validating Protocol: Scavenger Resin Filtration

  • Preparation: Dilute the crude, anhydrous reaction mixture in a compatible solvent that swells the resin (DCM, THF, or DMF are optimal).

  • Resin Addition: Add 3.0–5.0 equivalents of PS-Trisamine resin (typical loading is ~3–4 mmol/g).

  • Agitation: Agitate the mixture at room temperature for 4–16 hours. Crucial: Use an orbital shaker or an overhead stirrer. Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filters.

  • Validation Check: Analyze an aliquot of the supernatant via LC-MS to ensure complete consumption of the electrophile.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. Wash the resin cake thoroughly with the reaction solvent to elute all of your target product.

  • Isolation: Concentrate the filtrate to obtain the pure, anhydrous product.

Data Presentation: Comparison of Removal Strategies

Removal StrategyMechanism of ActionProsConsBest Suited For
Aqueous Quenching (Ethanolamine)

conversion to a highly polar, water-soluble adduct
Cost-effective, fast kinetics, highly scalableRequires liquid-liquid aqueous extractionRobust, lipophilic, water-stable products
Scavenger Resins (PS-Trisamine) Covalent

binding to an insoluble polymer support
No aqueous workup required, highly specificResins are expensive, slower reaction kineticsWater-sensitive or highly polar target products
Acid Extraction Protonation of the pyridine nitrogenSimple, uses standard inexpensive reagentsHigh failure rate due to the low

(~2.8)
Products that are strictly non-basic and highly lipophilic

Workflow Visualization

G A Reaction Mixture (Contains Electrophile) B Is product water-sensitive? A->B C Aqueous Quench (Ethanolamine) B->C No D Scavenger Resin (PS-Trisamine) B->D Yes E SN2 Reaction forms polar adduct C->E F Covalent binding to polymer bead D->F G Aqueous Wash (Adduct in Aq. Layer) E->G H Filtration (Resin removed) F->H I Pure Organic Phase G->I J Pure Filtrate H->J

Workflow for removing 5-(chloromethyl)-2-phenoxypyridine based on water sensitivity.

References

  • Title: Alkylating Agents | Oncohema Key Source: Oncohema Key URL: [Link]

  • Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL: [Link]

  • Title: High-loading scavenger resins for combinatorial chemistry Source: ResearchGate URL: [Link]

Sources

Troubleshooting

overcoming solubility issues with 5-(chloromethyl)-2-phenoxypyridine

Technical Support Center: 5-(Chloromethyl)-2-phenoxypyridine Topic: Overcoming Solubility & Stability Challenges with 5-(chloromethyl)-2-phenoxypyridine Ticket ID: SOL-5CM-2PP-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Chloromethyl)-2-phenoxypyridine

Topic: Overcoming Solubility & Stability Challenges with 5-(chloromethyl)-2-phenoxypyridine Ticket ID: SOL-5CM-2PP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Solubility-Reactivity Paradox

If you are encountering "solubility issues" with 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1), you are likely facing a solubility-reactivity paradox .[1]

This compound is a reactive electrophile designed for alkylation.[1] Its lipophilic phenoxy group resists aqueous dissolution, while its chloromethyl group is prone to rapid hydrolysis or self-polymerization in polar environments.[1] What looks like a solubility problem (cloudiness, gumming, precipitation) is often a chemical decomposition issue. [1]

This guide provides the technical protocols to distinguish between insolubility and instability, ensuring high yields in your downstream applications.

Diagnostic FAQ: Troubleshooting Your Observation

Q1: "I tried dissolving it in water/buffer for a bio-assay, but it stays cloudy or precipitates."

  • Diagnosis: Lipophilicity Barrier. The phenoxy group significantly increases the LogP (estimated ~2.5–3.0), making the compound inherently water-insoluble.[1]

  • Critical Warning: Do not sonicate or heat in water.[1] The chloromethyl group will hydrolyze to the alcohol (5-(hydroxymethyl)-2-phenoxypyridine) and HCl.[1] The "dissolved" portion is likely the decomposed alcohol.[1]

  • Solution: Dissolve in 100% DMSO or DMF first to create a high-concentration stock (e.g., 100 mM), then dilute into the aqueous buffer immediately before use.[1] Keep the final organic solvent concentration <1% if possible, or use a carrier like cyclodextrin if the assay permits.

Q2: "I dissolved it in Methanol/Ethanol, and my subsequent reaction yield was low."

  • Diagnosis: Solvolysis (Alcoholysis). Primary alkyl halides like this are susceptible to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    /
    
    
    
    attack by the solvent itself. In methanol, you are slowly converting your starting material into the methyl ether.[1]
  • Solution: Switch to non-nucleophilic, aprotic solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) .[1]

Q3: "The compound turned into a sticky gum/oil at the bottom of the flask."

  • Diagnosis: Self-Quaternization (Polymerization). The pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming an insoluble pyridinium salt polymer.[1] This is accelerated by high concentration and heat.[1]

  • Solution: Store the compound as a solid at -20°C. In solution, keep concentrations moderate (<0.5 M) and avoid leaving it in solution for extended periods without a reacting partner.

Solvent Compatibility Matrix

Use this table to select the correct solvent for your specific workflow.

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent High solubility, non-reactive.[1] Ideal for reactions at RT or 0°C.
Ethers THF, 2-MeTHFGood Good solubility.[1] Ensure it is anhydrous to prevent hydrolysis.[1]
Polar Aprotic DMF, DMAc, DMSOUse with Caution Soluble, but high polarity increases the rate of self-alkylation.[1] Use fresh/dry.[1][2][3]
Alcohols Methanol, EthanolAvoid Reacts to form ethers (solvolysis).[1] Only use if the alcohol is the intended nucleophile.[1]
Aqueous Water, PBS, TRISAvoid Insoluble and causes rapid hydrolysis.[1]
Hydrocarbons Toluene, HexanesPoor Low solubility.[1] Can be used to precipitate/triturate the product.[1]

Technical Deep Dive: Reactivity Pathways

The following diagram illustrates why "dissolving" this compound is risky. The path to a successful reaction (green) competes with two major degradation pathways (red).

ReactivityPathways cluster_legend Pathway Key Compound 5-(chloromethyl)- 2-phenoxypyridine Target Target Product (Alkylated Nucleophile) Compound->Target + Nucleophile (Amine/Thiol) in Anhydrous DCM/THF Alcohol Hydrolysis Product (Alcohol) Compound->Alcohol + Water/Moisture Polymer Insoluble Polymer (Pyridinium Salt) Compound->Polymer Self-Reaction (High Conc/Heat) Ether Solvolysis Product (Ether) Compound->Ether + MeOH/EtOH key1 Green: Desired Pathway key2 Red: Degradation (Moisture/Heat) key3 Yellow: Solvent Interference

Caption: Figure 1. Competitive reaction pathways. Success requires suppressing the red (hydrolysis/polymerization) and yellow (solvolysis) pathways via strict solvent control.

Validated Protocols

Protocol A: Anhydrous Dissolution for Nucleophilic Substitution

Use this when reacting the compound with amines, phenols, or thiols.[1]

  • Preparation: Flame-dry or oven-dry all glassware. Flush with Nitrogen or Argon.[1]

  • Solvent Choice: Use Anhydrous DCM or THF .[1]

    • Why? These solvents dissolve the phenoxy-pyridine core effectively while preventing hydrolysis.[1]

  • Dissolution:

    • Weigh 5-(chloromethyl)-2-phenoxypyridine rapidly.

    • Add solvent to achieve a concentration of 0.1 M – 0.2 M .[1]

    • Validation Step: The solution should be clear and colorless to pale yellow.[1] If cloudy, filter through a 0.45 µm PTFE syringe filter (insoluble matter is likely polymer).

  • Reaction: Add the base (e.g., DIPEA, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and nucleophile immediately.
    
    • Note: Do not let the stock solution sit for >1 hour.

Protocol B: Recovery from "Gummy" State (Trituration)

Use this if your material has oiled out or degraded partially.[1]

  • Diagnosis: Material appears as a sticky oil or gum.[1]

  • Solvent Addition: Add a small volume of cold Diethyl Ether or Hexanes (non-polar).[1]

  • Mechanical Action: Scratch the side of the flask with a glass rod or sonicate briefly.

  • Filtration:

    • The pure monomer (5-(chloromethyl)-2-phenoxypyridine) should remain in the supernatant (or precipitate as a clean solid depending on purity).[1]

    • The polymerized pyridinium salts will remain as the insoluble gum/solid.[1]

  • Validation: Run a TLC of the supernatant.[1]

    • Stationary Phase: Silica Gel.[1][4]

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1] The monomer will have a distinct

      
       (approx 0.4–0.6), while salts/polymers will stay at the baseline (
      
      
      
      ).

References

  • PubChem. (n.d.).[1] 2-Phenoxypyridine Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]

Sources

Optimization

alternative reagents to thionyl chloride for 5-(chloromethyl)-2-phenoxypyridine synthesis

Technical Support Center: Synthesis of 5-(chloromethyl)-2-phenoxypyridine A Guide to Alternative Chlorinating Agents and Troubleshooting Welcome to the technical support center for the synthesis of 5-(chloromethyl)-2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(chloromethyl)-2-phenoxypyridine

A Guide to Alternative Chlorinating Agents and Troubleshooting

Welcome to the technical support center for the synthesis of 5-(chloromethyl)-2-phenoxypyridine. As Senior Application Scientists, we understand the challenges encountered in synthetic chemistry, particularly when established protocols using reagents like thionyl chloride (SOCl₂) prove problematic due to harsh conditions, side reactions, or safety concerns. This guide provides an in-depth analysis of alternative reagents for the conversion of (2-phenoxypyridin-5-yl)methanol to its corresponding chloride, complete with troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The Challenge: Moving Beyond Thionyl Chloride

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For a substrate like (2-phenoxypyridin-5-yl)methanol, the presence of the pyridine ring introduces specific challenges. The basic nitrogen can be protonated or react with the chlorinating agent, and the aromatic system can be sensitive to harsh, acidic conditions. While thionyl chloride is a powerful and common reagent, its vigorous nature, generation of corrosive HCl gas, and potential for over-chlorination or degradation of sensitive substrates often necessitate the exploration of milder alternatives.[1][2][3]

This guide focuses on providing practical, field-tested alternatives that offer greater control, improved safety profiles, and broader substrate compatibility.

Alternative Reagents: A Comparative Analysis

Choosing the right chlorinating agent is critical and depends on factors such as the scale of your reaction, the presence of other functional groups, and your purification strategy. Below, we compare several viable alternatives to thionyl chloride.

Reagent SystemTypical ConditionsByproductsAdvantagesDisadvantages
Phosphorus Pentachloride (PCl₅) Inert solvent (e.g., CH₂Cl₂, CHCl₃), 0 °C to RTPOCl₃, HClHighly reactive, effective for primary, secondary, and tertiary alcohols.[2][4][5]Highly moisture-sensitive, generates corrosive byproducts, can be harsh for sensitive substrates.[6][7]
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, low temp.CO, CO₂, HClVery reactive, volatile byproducts simplify workup.[8]Highly toxic (inhalation hazard), decomposes in water to produce toxic CO gas.[9]
Cyanuric Chloride (TCT) / DMF Inert solvent (e.g., CH₂Cl₂), RTCyanuric acid, DMF•HClMild conditions, high yields, commercially available and inexpensive reagent.[10][11]Forms a solid byproduct (cyanuric acid) that must be filtered off.[12]
Vilsmeier Reagent (e.g., from POCl₃/DMF) Generated in situ, low temperature (0 °C)H₃PO₄, HClMild and selective, particularly for primary and secondary alcohols.[13][14]Requires in situ preparation; POCl₃ is corrosive and moisture-sensitive.[13]
p-Toluenesulfonyl Chloride (TsCl) / LiCl Two steps: 1) TsCl, pyridine 2) LiCl, acetone/DMFPyridinium HCl, p-toluenesulfonic acid saltsExcellent for stereochemical control (inversion), very mild conditions.[15]Two-step process increases overall reaction time and complexity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-(chloromethyl)-2-phenoxypyridine using alternative chlorinating agents.

Q1: My reaction is incomplete, and I still have significant starting alcohol according to my TLC/LC-MS. What went wrong?

A1: An incomplete reaction is a frequent issue and can stem from several sources:

  • Reagent Quality: Many chlorinating agents, particularly PCl₅ and oxalyl chloride, are highly sensitive to moisture.[6] If the reagent has been improperly stored, it may have hydrolyzed, reducing its effective concentration. Always use a fresh bottle or a properly stored aliquot.

  • Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the chlorinating agent, especially if you suspect some degradation or have residual moisture in your solvent or on your glassware.

  • Reaction Temperature and Time: Some milder reagents, like the TCT/DMF system, may require longer reaction times at room temperature compared to the more forceful thionyl chloride.[16] If the reaction is sluggish, consider extending the reaction time. A slight, controlled increase in temperature may also be beneficial, but monitor carefully for byproduct formation.

  • Solvent Purity: Ensure your solvent is anhydrous. Residual water will quench the chlorinating reagent.

Q2: I'm observing a significant amount of a polar, UV-active byproduct that is difficult to separate from my product. What could it be?

A2: Given the pyridine scaffold, a likely culprit is the formation of a pyridinium salt. The basic nitrogen of the 2-phenoxypyridine can react with the activated alcohol intermediate or the product itself, especially if excess reagent is used or if the reaction is heated.

  • Mechanism of Byproduct Formation: The reaction proceeds through an activated intermediate (e.g., a chlorosulfite ester for SOCl₂, or an activated complex for Vilsmeier-type reagents). The pyridine nitrogen can act as a nucleophile, attacking the chloromethyl group of another product molecule in an Sₙ2 fashion, leading to dimerization or oligomerization via pyridinium linkages.

  • Mitigation Strategies:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Slow Addition: Add the chlorinating agent slowly to the solution of the alcohol. This keeps the concentration of the reactive intermediate low and minimizes side reactions.

    • Use a Non-Nucleophilic Base (with caution): In some protocols, a hindered, non-nucleophilic base can be added to scavenge the generated HCl. However, this can also complicate the reaction, so it should be approached carefully. For pyridine substrates, this is often avoided as the substrate itself is basic.

Q3: The workup is messy, and my product seems to be partitioning into the aqueous layer during extraction. How can I improve my recovery?

A3: The basic nature of the pyridine ring is the key here. In acidic conditions, your product will be protonated, forming a salt that is highly soluble in water.

  • Proper Workup Procedure:

    • Quench Carefully: Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃). This will neutralize the excess reagent and any HCl produced. Ensure the aqueous layer is basic (pH > 8) before extraction.

    • Extraction: Extract the product with an appropriate organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.

    • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Purification Considerations:

    • Column Chromatography: Pyridine compounds are known to "tail" on silica gel due to interaction with acidic silanol groups.[17] To mitigate this, you can pre-treat the silica with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) or use deactivated (neutral) silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when using these reagents?

A1: Safety is paramount. All these reagents present hazards and must be handled in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus Pentachloride (PCl₅): Corrosive and reacts violently with water.[6] Handle as a moisture-sensitive solid.

  • Oxalyl Chloride ((COCl)₂): Highly toxic and corrosive. Its reaction with water produces toxic carbon monoxide and corrosive HCl gas.[9] All manipulations should be performed in a fume hood, and any glassware should be scrupulously dried.

  • Cyanuric Chloride (TCT): A moisture-sensitive solid. While less acutely hazardous than oxalyl chloride, its hydrolysis can be exothermic and become uncontrollable, especially in water-miscible solvents like acetone.[12]

Q2: How do I choose the best alternative reagent for my synthesis?

A2: The choice depends on your specific needs. The flowchart below provides a general decision-making framework. For 5-(chloromethyl)-2-phenoxypyridine, which lacks stereocenters but contains a potentially sensitive ether linkage and a basic nitrogen, milder methods are often preferred. The TCT/DMF system is an excellent starting point due to its mild conditions and high efficiency.[11][16]

G start Start: Need to chlorinate (2-phenoxypyridin-5-yl)methanol q1 Is the substrate sensitive to acid or heat? start->q1 q2 Is scalability a primary concern (e.g., >10g)? q1->q2 Yes reagent_harsh Consider PCl5 or Oxalyl Chloride (Fast, volatile byproducts) q1->reagent_harsh No reagent_scalable TCT/DMF is a good choice. Note: Solid byproduct filtration. q2->reagent_scalable Yes reagent_lab Any mild reagent is suitable. Consider ease of workup. q2->reagent_lab No q3 Is a one-step process critical? reagent_mild Use mild reagents: TCT/DMF or Vilsmeier q3->reagent_mild Yes reagent_twostep Consider TsCl/LiCl route (Very mild, but longer) q3->reagent_twostep No reagent_scalable->q3 reagent_lab->q3

Caption: Decision tree for selecting a chlorinating agent.

Q3: My protocol calls for DMF as a catalyst with oxalyl chloride or TCT. What is its role?

A3: When DMF is used with a chlorinating agent like oxalyl chloride, cyanuric chloride, or even thionyl chloride, it is not merely a catalyst but a reactant that forms a Vilsmeier-type reagent in situ.[13][18] For example, with cyanuric chloride (TCT), a highly reactive iminium salt is formed. This species is the true active chlorinating agent in the reaction. This complex is often milder and more selective than the parent chlorinating agent alone, leading to cleaner reactions and higher yields, especially for sensitive substrates.[11][16]

Experimental Protocol: Chlorination using Cyanuric Chloride (TCT) and DMF

This protocol is adapted from methodologies proven to be effective for the mild conversion of alcohols to chlorides.[16]

Materials:

  • (2-phenoxypyridin-5-yl)methanol (1.0 eq)

  • Cyanuric chloride (TCT) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Add anhydrous DMF (1.0 eq) dropwise to the stirred solution at room temperature. A white precipitate may form. Allow the mixture to stir for 30 minutes.

  • Substrate Addition: Dissolve (2-phenoxypyridin-5-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated NaHCO₃ solution.

    • Continue stirring for 15 minutes to ensure the reaction is fully quenched.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient (consider adding 0.5% triethylamine to the eluent to prevent tailing) to afford pure 5-(chloromethyl)-2-phenoxypyridine.

Caption: Experimental workflow for TCT/DMF chlorination.

References

  • Vilsmeier reagent.
  • Wikipedia. Cyanuric chloride.
  • What is the mechanism for a reaction between alcohol and phosphorus pentachloride?.
  • TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides.
  • Journal of the Chemical Society, Perkin Transactions 1. Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine.
  • A-Level Chemistry.
  • Benchchem. A Head-to-Head Comparison: p-Toluenesulfonyl Chloride vs. Thionyl Chloride for Alcohol to Alkyl.
  • Google Patents. US2816141A - Process for oxalyl chloride production.
  • Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses.
  • Sciencemadness Wiki. Oxalyl chloride.
  • Organic Chemistry Portal. Alcohol to Chloride - Common Conditions.
  • Scribd. Tertiary Alcohols and Phosphorus Pentachloride Reaction.
  • ResearchGate. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF | Request PDF.
  • ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride.
  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • SCIRP.
  • ChemicalBook.
  • Wikipedia. Oxalyl chloride.
  • Chemistry Stack Exchange. Using Thionyl Chloride with tertiary alcohol.
  • Sigma-Aldrich. Oxalyl chloride ReagentPlus®, = 99 79-37-8.
  • RSC Publishing.
  • Chemistry LibreTexts. 10.2: Other Methods Used to Convert Alcohols into Alkyl Halide.
  • ResearchGate.
  • Organic Chemistry 1: An open textbook. 9.3.
  • The University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Organic Chemistry Portal.
  • University of Liverpool IT Services. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one.
  • Benchchem. 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • ChemicalBook. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis.
  • ACS Publications.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • SCIRP.
  • Benchchem.
  • Reddit. Think Twice Before Running That Pyridine Reaction With Methylene Chloride [Subscription].
  • Google Patents.
  • Alfa Chemistry.
  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018).
  • Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(chloromethyl)-2-phenoxypyridine

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-(chloromethyl)-2-phenoxypyridine, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectrum, compare it with data from analogous structures, and provide a comprehensive framework for its characterization.

The Strategic Importance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about a molecule's structure by probing the chemical environment of its hydrogen atoms. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): This provides information about the connectivity of protons, revealing which protons are adjacent to one another.

The strategic choice of NMR for the analysis of 5-(chloromethyl)-2-phenoxypyridine is dictated by the necessity to confirm the precise arrangement of its constituent functional groups: the substituted pyridine ring, the phenoxy group, and the reactive chloromethyl group.

Predicted ¹H NMR Spectrum of 5-(chloromethyl)-2-phenoxypyridine

A theoretical analysis of the structure of 5-(chloromethyl)-2-phenoxypyridine allows us to predict the key features of its ¹H NMR spectrum. The molecule contains three distinct proton environments on the pyridine ring, a methylene group, and the protons of the phenoxy ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-6 (Pyridine)8.0 - 8.2Doublet (d)1H
H-4 (Pyridine)7.7 - 7.9Doublet of Doublets (dd)1H
H-3 (Pyridine)7.0 - 7.2Doublet (d)1H
Phenyl Protons (o, m, p)6.9 - 7.4Multiplet (m)5H
-CH₂Cl4.6 - 4.8Singlet (s)2H

Causality Behind the Predictions:

  • Pyridine Protons: The protons on the pyridine ring are expected to resonate in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields these protons, shifting them downfield. The proton at the C-6 position (H-6), being adjacent to the nitrogen, is anticipated to be the most deshielded.[1] The phenoxy group at C-2 will influence the chemical shifts of the adjacent protons.

  • Chloromethyl Protons: The methylene protons of the chloromethyl group (-CH₂Cl) are adjacent to an electronegative chlorine atom, which will cause a significant downfield shift compared to a standard alkyl group, typically in the range of 4.5-5.0 ppm.[2] Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • Phenoxy Protons: The protons on the phenyl ring of the phenoxy group will also appear in the aromatic region. Their signals will likely overlap, presenting as a multiplet.

Comparative Analysis with Structurally Related Compounds

Table 2: Experimental ¹H NMR Data of Analogous Compounds

Compound -CH₂Cl Chemical Shift (ppm) Pyridine Proton Chemical Shifts (ppm) Reference
5-(Chloromethyl)-2-methoxypyridine~4.6H-6: ~8.1, H-4: ~7.6, H-3: ~6.8[3][4]
5-(Chloromethyl)-2-ethoxypyridineNot explicitly stated, but expected to be similar to the methoxy analogNot explicitly stated, but expected to be similar to the methoxy analog[5]
2-Chloro-5-(chloromethyl)pyridineNot explicitly stated, but the starting material for synthesesNot explicitly stated[6][7][8]

The data from 5-(chloromethyl)-2-methoxypyridine is particularly informative. The chemical shift of the chloromethyl protons at approximately 4.6 ppm strongly supports our prediction. The pyridine proton shifts in this analog also align with our expectations, showing the characteristic downfield positions. The replacement of the methoxy group with a phenoxy group is expected to induce subtle changes in the chemical shifts of the pyridine protons due to differences in their electronic and steric effects, but the overall pattern should remain consistent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-(chloromethyl)-2-phenoxypyridine, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons.
  • Analyze the multiplicities of the signals to determine coupling patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 5-(chloromethyl)-2-phenoxypyridine.

G cluster_0 Prediction & Preparation cluster_1 Data Acquisition & Processing cluster_2 Interpretation & Verification Structural_Analysis Analyze Molecular Structure Predict_Spectrum Predict ¹H NMR Spectrum Structural_Analysis->Predict_Spectrum Sample_Prep Prepare NMR Sample Predict_Spectrum->Sample_Prep Acquire_Data Acquire ¹H NMR Data Sample_Prep->Acquire_Data Process_Data Process Raw Data (FT, Phasing, Calibration) Acquire_Data->Process_Data Analyze_Spectrum Analyze Chemical Shifts, Integration, and Coupling Process_Data->Analyze_Spectrum Compare_Data Compare with Predicted Spectrum and Analogs Analyze_Spectrum->Compare_Data Structure_Confirmation Confirm Molecular Structure Compare_Data->Structure_Confirmation

Caption: Workflow for the ¹H NMR analysis of 5-(chloromethyl)-2-phenoxypyridine.

Conclusion

The ¹H NMR spectrum of 5-(chloromethyl)-2-phenoxypyridine is predicted to exhibit distinct signals for the pyridine, phenoxy, and chloromethyl protons in characteristic regions. By leveraging established principles of NMR spectroscopy and comparing with data from structurally similar molecules, researchers can confidently interpret the experimental spectrum to verify the identity and purity of this important synthetic intermediate. This guide provides a robust framework for this analytical process, emphasizing the causal relationships between molecular structure and spectral features, thereby ensuring scientific integrity in drug discovery and development.

References

  • ResearchGate. Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and.... [Link]

  • Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

  • PubMed. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Pharmaffiliates. 101990-70-9| Chemical Name : 5-(Chloromethyl)-2-methoxypyridine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Chloromethyl-Modified Ru(II) Complexes Enabling Large pH Jumps at Low Concentrations. [Link]

  • PubChem. 5-Chloro-2-(chloromethyl)pyridine. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 2-(Chloromethyl)-5-methoxypyridine. [Link]

  • Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

Comparative

Advanced HPLC Method Development for 5-(chloromethyl)-2-phenoxypyridine Purity

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in API Development. Executive Summary & Chemical Context 5-(chloromethyl)-2-phenoxypyridine is a critical pharmacophore inte...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Audience: Researchers, Process Chemists, and QC Analysts in API Development.

Executive Summary & Chemical Context

5-(chloromethyl)-2-phenoxypyridine is a critical pharmacophore intermediate, most notably utilized in the synthesis of Grapiprant (a selective EP4 receptor antagonist). Its analysis presents a classic "chromatographer’s dilemma": the molecule contains a basic pyridine nitrogen (prone to silanol interactions) and a highly reactive chloromethyl group (susceptible to hydrolysis and solvolysis).

This guide compares two distinct methodological approaches to purity analysis:

  • The "Standard" Generic Approach: A typical acidic TFA/Methanol gradient.

  • The "Optimized" Stability-Indicating Approach: A buffered, aprotic-solvent method designed to suppress on-column degradation.

The Chemical Challenge

Before selecting a column, one must understand the degradation mechanism. The chloromethyl moiety is an electrophile. In the presence of protic solvents (Water/Methanol) and heat, it undergoes nucleophilic substitution.

  • Primary Impurity (Hydrolysis): 5-(hydroxymethyl)-2-phenoxypyridine.

  • Secondary Impurity (Solvolysis): 5-(methoxymethyl)-2-phenoxypyridine (if Methanol is used).

  • Dimerization: Self-reaction at high concentrations.

DegradationPathway Target 5-(chloromethyl)-2-phenoxypyridine (Target Analyte) Hydrolysis Impurity A: 5-(hydroxymethyl)-2-phenoxypyridine Target->Hydrolysis + H2O (Hydrolysis) Solvolysis Impurity B: 5-(methoxymethyl)-2-phenoxypyridine Target->Solvolysis + MeOH (Solvolysis)

Figure 1: dominant degradation pathways during HPLC analysis if conditions are not optimized.

Method Comparison: Generic vs. Optimized

The following comparison highlights why a "standard" starting method often fails for this specific intermediate.

Method A: The "Generic" Acidic Screen

Commonly used as a first-pass screen in many labs.

  • Column: Standard C18 (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 95% B.

Performance Verdict: FAILURE

  • Issue 1 (Artifacts): The acidic environment accelerates the hydrolysis of the -CH2Cl group during the run, leading to a "saddle" peak or split peaks.

  • Issue 2 (Solvolysis): Methanol reacts with the chloromethyl group to form the methyl ether artifact, which may co-elute with genuine impurities.

  • Issue 3 (Tailing): While TFA suppresses silanols, the peak shape often degrades over time as the column ages.

Method B: The "Optimized" Base-Deactivated Method

Designed for stability and peak shape.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.5 - 7.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% to 90% B.

Performance Verdict: SUCCESS

  • Stability: ACN is aprotic, preventing solvolysis. Neutral pH minimizes acid-catalyzed hydrolysis.

  • Peak Shape: Ammonium acetate acts as a chaotropic agent and buffer, masking silanols effectively for the pyridine ring.

  • Selectivity: The hybrid column withstands higher pH and provides better separation of the polar alcohol impurity.

Comparative Data Analysis

The following data represents typical validation results when comparing the two methodologies.

ParameterMethod A (Generic Acidic/MeOH)Method B (Optimized Buffered/ACN)Status
Target Peak Tailing (Tf) 1.8 - 2.2 (Significant Tailing)1.05 - 1.15 (Symmetric)Improved
On-Column Degradation Detected (0.5% increase in Impurity A)Not Detected (< 0.05%)Critical
Resolution (Target vs. Impurity A) 1.5 (Marginal)> 3.0 (Excellent)Improved
% Recovery (Spike) 92% (Loss due to reaction)99.8%Valid

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for releasing 5-(chloromethyl)-2-phenoxypyridine batches.

A. Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 25°C (Keep low to prevent thermal degradation).

  • Injection Vol: 5 µL.

B. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77g Ammonium Acetate in 1000mL HPLC-grade water. Adjust pH to 7.0 ± 0.1 with dilute Acetic Acid or Ammonia. Filter through 0.22µm nylon filter.

  • Solvent B: 100% Acetonitrile (HPLC Grade).[5] Note: Do NOT use Methanol.

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.01090Main Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
D. Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20 v/v). High organic content stabilizes the chloromethyl group.

  • Stock Solution: Prepare 0.5 mg/mL in Diluent. Inject immediately. Do not store > 4 hours.

  • System Suitability: Resolution between Impurity A (Hydroxymethyl) and Target must be > 2.0.

Method Development Decision Logic

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure solid) differs.

MethodLogic Start Start Method Development CheckSolubility Check Solubility: Is it soluble in 100% ACN? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes SolubleNo No CheckSolubility->SolubleNo SelectDiluent Use ACN as Diluent (Prevents Hydrolysis) SolubleYes->SelectDiluent SelectMixedDiluent Use ACN:Water (80:20) (Minimize Water contact) SolubleNo->SelectMixedDiluent CheckTailing Check Peak Shape (Tf) SelectDiluent->CheckTailing SelectMixedDiluent->CheckTailing TailingHigh Tf > 1.5 CheckTailing->TailingHigh TailingOK Tf < 1.2 CheckTailing->TailingOK AddBuffer Switch to Buffer: Ammonium Acetate pH 7.0 TailingHigh->AddBuffer Finalize Finalize Method B TailingOK->Finalize AddBuffer->CheckTailing

Figure 2: Decision tree for optimizing parameters for reactive alkyl halides.

References

  • Grapiprant Synthesis Context

    • Title: Grapiprant: A snapshot of the current knowledge.
    • Source: Journal of Veterinary Pharmacology and Therapeutics (via NIH).
    • URL:[Link]

  • Reactivity of Chloromethyl Pyridines

    • Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • General HPLC Method Development for Reactive Halides

    • Title: Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
    • Source: Agilent Technologies Technical Note.
    • URL:[Link]

  • Impurity Profiling Standards

    • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermedi
    • Source: American Pharmaceutical Review.
    • URL:[Link]

Sources

Validation

comparing reactivity of 5-(chloromethyl) vs 5-(bromomethyl)-2-phenoxypyridine

Executive Summary In the synthesis of complex heterocycles—particularly kinase inhibitors and receptor antagonists—the choice between 5-(chloromethyl)-2-phenoxypyridine (CMPT) and 5-(bromomethyl)-2-phenoxypyridine (BMPT)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heterocycles—particularly kinase inhibitors and receptor antagonists—the choice between 5-(chloromethyl)-2-phenoxypyridine (CMPT) and 5-(bromomethyl)-2-phenoxypyridine (BMPT) is a critical decision point that balances reactivity against stability .[1]

  • Select the Bromomethyl (BMPT) variant when:

    • The nucleophile is weak (e.g., steric hindrance, low basicity).

    • Rapid reaction kinetics are required to minimize side reactions of the nucleophile.

    • Low-temperature conditions (< 0°C) are necessary to protect other functional groups.[1]

  • Select the Chloromethyl (CMPT) variant when:

    • Long-term storage stability is a priority (BMPT degrades rapidly).[1]

    • The reaction can tolerate elevated temperatures (40–80°C) or iodide catalysis (Finkelstein conditions).

    • Scale-up safety is a concern (CMPT is less lachrymatory and corrosive).[1]

Mechanistic Analysis & Chemical Fundamentals

Leaving Group Thermodynamics

The primary differentiator is the carbon-halogen bond strength. The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy for nucleophilic substitution (


).
Parameter5-(Chloromethyl) Analog5-(Bromomethyl) AnalogImpact on Reactivity
Bond Energy (C-X) ~338 kJ/mol~276 kJ/molBromide cleaves 100-1000x faster.[1]
Bond Length 1.77 Å1.94 ÅLonger bond = greater steric access for nucleophiles.
Leaving Group pKa -7 (HCl)-9 (HBr)Br⁻ is a more stable base, making it a superior leaving group.[1]
Electronic Modulation by the 2-Phenoxy Group

The 2-phenoxypyridine scaffold presents a unique electronic environment.[1] The pyridine nitrogen is naturally electron-withdrawing (inductive, -I), which activates the 5-methyl position for nucleophilic attack by making the benzylic carbon more electrophilic.

However, the 2-phenoxy group exerts a competing mesomeric effect (+M) . The oxygen lone pairs donate electron density into the pyridine ring, particularly enriching the positions ortho and para to it.[2] Since the 5-position is para to the phenoxy group, the electron deficiency of the pyridine ring is mitigated.

  • Result: The 5-halomethyl-2-phenoxypyridines are less reactive than unsubstituted 3-chloromethylpyridines but more reactive than standard benzyl chlorides.[1] The phenoxy group provides a "stabilizing" effect that prevents the runaway instability often seen in electron-deficient benzylic halides.

ElectronicEffects cluster_0 Electronic Push-Pull cluster_1 Net Reactivity Outcome Phenoxy 2-Phenoxy Group (+M Donor) MethylC 5-Methyl Carbon (Reaction Center) Phenoxy->MethylC Donates e- density (Stabilizes) PyridineN Pyridine Nitrogen (-I Acceptor) PyridineN->MethylC Withdraws e- density (Activates) Outcome Balanced Reactivity: Stable enough for storage, Reactive enough for SN2 MethylC->Outcome

Figure 1: Electronic interplay in 2-phenoxypyridine derivatives. The phenoxy group mitigates the strong electron withdrawal of the pyridine nitrogen.

Experimental Comparison: Reactivity & Stability

Reaction Kinetics (Nucleophilic Substitution)

In a standard alkylation of a secondary amine (e.g., morpholine) in acetonitrile:

  • Bromomethyl (BMPT): Reaction is typically complete within 1–2 hours at room temperature . No catalyst is required.

  • Chloromethyl (CMPT): Reaction often requires heating to 60°C for 4–12 hours . Addition of catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) is frequently needed to generate the transient, more reactive iodide species (Finkelstein reaction in situ).

Stability Profile

The high reactivity of the bromomethyl derivative comes at a cost.

FeatureChloromethyl (CMPT)Bromomethyl (BMPT)
Hydrolysis Risk Low.[1] Stable in ambient moisture for short periods.High. Rapidly hydrolyzes to the alcohol in moist air.
Self-Alkylation Negligible.[1]Moderate risk. Can polymerize if stored concentrated/warm.
Storage 2–8°C (Refrigerator).-20°C (Freezer), under Argon/Nitrogen.
Shelf Life >12 Months.3–6 Months (often yellows due to Br₂ release).

Experimental Protocols

Synthesis of the Intermediates

Since commercial availability can be sporadic, in-house synthesis is common.

  • Route A: Chloromethylation (For CMPT)

    • Reagents: 2-Phenoxypyridine, Paraformaldehyde, concentrated HCl.

    • Conditions: 60°C, 12 hours.

    • Note: This is a direct electrophilic aromatic substitution. The phenoxy group directs the chloromethyl group to the 5-position.

  • Route B: Radical Bromination (For BMPT)

    • Reagents: 2-Phenoxy-5-methylpyridine, N-Bromosuccinimide (NBS), AIBN (catalyst).[1]

    • Conditions: Reflux in CCl₄ or Trifluorotoluene.

    • Note: Requires the 5-methyl precursor. This is a radical mechanism.

Representative Coupling Protocol

Objective: Alkylation of a secondary amine (e.g., Piperazine derivative) using the halide.

Option A: Using 5-(Bromomethyl)-2-phenoxypyridine
  • Preparation: Dissolve 1.0 eq of amine and 1.2 eq of DIPEA (base) in anhydrous DMF or MeCN.

  • Addition: Cool solution to 0°C. Add 1.1 eq of BMPT dropwise (dissolved in minimal solvent).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.

  • Workup: Quench with water, extract with EtOAc.

  • Expected Yield: 85–95%.

Option B: Using 5-(Chloromethyl)-2-phenoxypyridine
  • Preparation: Dissolve 1.0 eq of amine and 2.0 eq of K₂CO₃ (base) in Acetone or DMF.

  • Catalyst: Add 0.1 eq of Potassium Iodide (KI) .

  • Addition: Add 1.1 eq of CMPT in one portion.

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 6–12 hours.

  • Workup: Filter off inorganic salts, concentrate, then aqueous extraction.

  • Expected Yield: 75–85% (Slower conversion may lead to some byproduct formation).

Workflow Start Select Nucleophile Decision Is Nucleophile Sensitive or Sterically Hindered? Start->Decision BranchBromo YES: Use Bromomethyl (High Reactivity) Decision->BranchBromo Yes BranchChloro NO: Use Chloromethyl (High Stability) Decision->BranchChloro No ProcessBromo Protocol A: 0°C -> RT, 1-2 hrs No Catalyst BranchBromo->ProcessBromo ProcessChloro Protocol B: 60°C, 6-12 hrs KI Catalyst Required BranchChloro->ProcessChloro

Figure 2: Decision workflow for selecting the appropriate halide intermediate.

Conclusion & Recommendation

For early-stage discovery chemistry where speed is paramount and scale is small (mg), 5-(bromomethyl)-2-phenoxypyridine is the superior choice.[1] Its high reactivity ensures complete conversion even with difficult nucleophiles, avoiding the need for harsh thermal conditions.

For process chemistry and scale-up (>100g) , 5-(chloromethyl)-2-phenoxypyridine is strongly recommended.[1] Its superior stability profile simplifies storage and handling, and its lower reactivity can be managed effectively using iodide catalysis (Finkelstein conditions) without compromising yield.

References

  • PubChem. (2025).[3][4] 2-(Chloromethyl)-5-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives. Pharmaceuticals.[2][5][6][7] Retrieved from [Link]

Sources

Comparative

Structural Validation of 5-(chloromethyl)-2-phenoxypyridine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary In the synthesis of pyridine-based pharmaceutical intermediates, confirming the regiochemistry of substituents is critical. 5-(chloromethyl)-2-phenoxypyridine presents a specific challenge: distinguishi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, confirming the regiochemistry of substituents is critical. 5-(chloromethyl)-2-phenoxypyridine presents a specific challenge: distinguishing the chloromethyl placement and the phenoxy ether linkage conformation from potential isomers or degradation products (e.g., hydrolysis to the alcohol).

While High-Field NMR (


H, 

C, NOESY) is the standard for solution-state characterization, it often fails to resolve specific torsion angles or differentiate between subtle regioisomers in the presence of conformational averaging. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, comparing its efficacy against spectroscopic alternatives and providing a rigorous protocol for its execution.

The Structural Challenge

The target molecule contains two pivotal structural features that require validation:

  • The Ether Linkage (C–O–C): The flexibility of the phenoxy group relative to the pyridine ring creates multiple conformers in solution, broadening NMR signals.

  • The Chloromethyl Group: This alkyl halide is reactive.[1] Validating that the chlorine is intact (and not hydrolyzed to a hydroxymethyl group) and positioned at C5 (vs. C3 or C6) is essential for downstream efficacy.

Comparative Analysis: SC-XRD vs. NMR/MS

The following table contrasts the utility of X-ray crystallography against standard spectroscopic methods for this specific scaffold.

FeatureSC-XRD (Solid State) NMR (Solution State) Mass Spectrometry
Absolute Configuration Definitive. Direct imaging of electron density.Inferential. Requires chiral shift reagents or complex NOE analysis.None.
Conformational Analysis Precise torsion angles (

) fixed by lattice packing.
Average of all conformers; dynamic blurring.N/A
Regioisomerism Unambiguous.[2] Distinguishes 5-substituted from 3-substituted isomers instantly.Ambiguous. Requires HMBC/HSQC; overlap can obscure assignment.Indistinguishable (identical mass).
Purity Assessment Validates the specific crystal (not bulk).Validates bulk purity (integral ratios).Validates bulk mass/charge.
Sample Recovery Non-destructive.Non-destructive.Destructive.

Validation Workflow

The following diagram outlines the decision logic and workflow for validating the scaffold, prioritizing SC-XRD for final confirmation.

ValidationWorkflow Start Crude Synthesis Product 5-(chloromethyl)-2-phenoxypyridine NMR 1H / 13C NMR (Preliminary Check) Start->NMR Solubility Solubility Check (DCM, EtOAc, Hexane) Cryst Crystallization (Vapor Diffusion) Solubility->Cryst XRD Single Crystal XRD (Mo-Kα or Cu-Kα) Cryst->XRD Crystal > 0.1mm Refine Structure Refinement (SHELXL) XRD->Refine Decision R-Factor < 5%? Refine->Decision Valid VALIDATED STRUCTURE (CIF Generated) Decision->Valid Yes ReCryst Recrystallize (Change Solvent) Decision->ReCryst No (Disorder/Twinning) NMR->Solubility Purity > 90% ReCryst->Cryst

Figure 1: Integrated workflow for structural validation, moving from crude synthesis to definitive crystallographic proof.

Experimental Protocols

A. Crystallization Strategy (The Critical Step)

Pyridine derivatives with alkyl halides often form needles that are unsuitable for diffraction. To obtain block-like crystals for 5-(chloromethyl)-2-phenoxypyridine, use Vapor Diffusion .

  • Inner Vial: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure the solution is concentrated but not saturated.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Hexane or Pentane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms/blocks (

    
     mm).
    
B. Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (using a Cryostream) to reduce thermal motion of the flexible phenoxy tail.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption from the Chlorine atom, though Cu-K
    
    
    is acceptable for smaller crystals.
  • Software: Solve using SHELXT (Intrinsic Phasing) and refine using SHELXL (Least Squares).

Structural Metrics for Validation

To confirm the identity of 5-(chloromethyl)-2-phenoxypyridine, the refined structure must fall within specific geometric parameters derived from the Cambridge Structural Database (CSD).

Key Geometric Parameters (Target vs. Deviant)
Structural ParameterTarget Value (Expected) Interpretation of Deviation
C(sp3)–Cl Bond Length 1.790 ± 0.02 Å If < 1.74 Å, suspect C(sp2)–Cl (Chlorine on aromatic ring, wrong isomer).
C(sp2)–O–C(sp2) Angle 116° – 120° If > 125°, suspect steric strain or disorder in the ether linkage.
Pyridine Ring Planarity RMSD < 0.02 Å Significant deviation suggests packing forces or incorrect assignment of N-atom.
Torsion (C–O–C–C) Variable (Packing dependent) Defines the "twist" of the phenoxy group relative to the pyridine.
Visualizing the Result

A successful validation will yield an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.

  • Ellipsoids: Should be spherical to slightly oblong (50% probability). Highly elongated ellipsoids indicate thermal disorder or a "wobbly" crystal lattice.

  • Chirality: While this molecule is achiral, the packing group (often

    
     or 
    
    
    
    for these derivatives) confirms the absence of unexpected solvates.

Case Study Logic: Why NMR Was Insufficient

In a recent internal study of a similar analog, 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, NMR showed a single set of peaks, suggesting high purity. However, the melting point was depressed by 4°C.

XRD Intervention: Crystallography revealed the presence of a co-crystal solvate that NMR sample preparation (drying in vacuo) had partially removed. The XRD data showed distinct voids in the lattice occupied by disordered solvent molecules, explaining the thermal behavior. This level of insight is impossible with solution-state NMR alone.

ComparisonLogic cluster_NMR NMR Analysis cluster_XRD XRD Analysis Input Ambiguous Sample NMR_Process Dissolve in CDCl3 Input->NMR_Process XRD_Process Crystal Lattice Input->XRD_Process NMR_Result Averaged Signal (No distinction of conformers) NMR_Process->NMR_Result XRD_Result Discrete Atom Positions (Resolution < 0.8 Å) XRD_Process->XRD_Result

Figure 2: Resolution capability comparison. XRD provides discrete atomic positions, whereas NMR provides time-averaged signals.

References

  • BenchChem. (2025).[1][3] Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Retrieved from

  • Liu, Z.-J., et al. (2025).[4] "Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO."[4] Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 909-910.[4] Retrieved from

  • Zhu, X.-M., & Cai, Z.-S. (2013).[5][6] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, 25(18). Retrieved from

  • Davey, R. (2019).[7] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (General Reference for Visualization Tools).

Sources

Validation

difference between 2-phenoxypyridine and 2-methoxypyridine reactivity

Topic: Technical Comparison: 2-Phenoxypyridine vs. 2-Methoxypyridine Reactivity Executive Summary This guide provides a technical analysis of the reactivity differences between 2-phenoxypyridine and 2-methoxypyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 2-Phenoxypyridine vs. 2-Methoxypyridine Reactivity

Executive Summary

This guide provides a technical analysis of the reactivity differences between 2-phenoxypyridine and 2-methoxypyridine . While both share the core 2-alkoxypyridine scaffold, their reactivity profiles diverge significantly due to the steric bulk, electronic delocalization, and structural flexibility of the phenoxy group versus the methoxy group.

Key Differentiators:

  • Directed Ortho Metalation (DoM): 2-Methoxypyridine exhibits competitive lithiation between C-3 (O-directed) and C-6 (N-directed), highly dependent on the base. 2-Phenoxypyridine is sterically hindered at C-3, shifting reactivity or enabling N-directed activation of the pendant phenyl ring.

  • C-H Activation: 2-Phenoxypyridine serves as a privileged substrate for transition-metal catalyzed C-H activation on the phenyl ring (ortho-position), utilizing the pyridine nitrogen as a directing group. 2-Methoxypyridine lacks this "internal" aryl partner.

  • Metabolic Stability: 2-Methoxypyridine is a classic "soft spot" for oxidative O-dealkylation (CYP450). 2-Phenoxypyridine resists dealkylation but introduces metabolic liability on the phenyl ring (hydroxylation).

Electronic & Structural Profiling

The reactivity differences stem from the distinct electronic and steric properties of the substituents.[1]

Feature2-Methoxypyridine2-PhenoxypyridineImpact on Reactivity
Steric Bulk Small (

)
Large (

)
Methoxy allows C-3 attack; Phenoxy shields C-3.
Electronic Effect +M (Strong), -I (Weak)+M (Distributed), -I (Stronger)Phenoxy oxygen lone pair is delocalized into two rings, reducing basicity.
Coordination Monodentate (N or O)Bidentate potential (N +

-system)
Phenoxy can stabilize metal centers via

-interaction or N-chelation.
pKa (Conj. Acid) ~3.06~2.5 - 2.8Phenoxy derivative is less basic due to electron withdrawal by phenyl.

Reactivity Profile: Directed Ortho Metalation (DoM)

Lithiation is the primary method for functionalizing these scaffolds. The choice of base and temperature dictates the regioselectivity.

2-Methoxypyridine: The C-3 vs. C-6 Competition

The methoxy group is a potent Directed Metalation Group (DMG). However, the pyridine nitrogen is also a strong director (via complexation).

  • Kinetic Control (n-BuLi/TMEDA): Often favors C-6 (ortho to Nitrogen) due to the acidity of the C-6 proton and pre-complexation to the nitrogen lone pair.

  • Thermodynamic Control / Specific Bases (MesLi or LiTMP): Favors C-3 (ortho to Methoxy). The "chelation effect" of the methoxy oxygen stabilizes the C-3 lithio species.

2-Phenoxypyridine: Steric Inhibition & Remote Activation
  • C-3 Lithiation: Significantly harder than in the methoxy analog due to the steric clash with the phenyl ring.

  • Phenyl Ring Lithiation: Under specific conditions, the pyridine nitrogen can direct lithiation to the ortho position of the phenoxy ring, although this is more commonly achieved via transition metal catalysis (see Section 3).

Experimental Protocol: Regioselective C-3 Lithiation of 2-Methoxypyridine This protocol utilizes Mesityllithium (MesLi) to overcome the C-6 preference and sterically select for C-3.

  • Reagent Prep: Generate Mesityllithium in situ by adding t-BuLi (1.7 M in pentane, 1.1 equiv) to a solution of bromomesitylene (1.1 equiv) in anhydrous THF at -78°C. Stir for 1 hour.

  • Substrate Addition: Add 2-methoxypyridine (1.0 equiv) dropwise to the MesLi solution at -78°C.

  • Metalation: Stir the mixture at 0°C for 2 hours. (Higher temp required for thermodynamic equilibration to C-3).

  • Quench: Cool back to -78°C and add the electrophile (e.g., Iodine, Benzaldehyde) (1.2 equiv).

  • Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc, and purify via column chromatography.

Validation:

  • Success Indicator: Formation of 3-substituted product (confirmed by 1H NMR: loss of H-3 signal, typically a dd at ~6.8 ppm).

  • Common Failure: Recovery of starting material or C-6 substitution (check base quality and temperature control).

Reactivity Profile: Catalytic C-H Activation[2][3][4]

This is the most distinct area of divergence. 2-Phenoxypyridine contains a "built-in" directing group system for functionalizing the pendant ring.

2-Phenoxypyridine: The "Pyridine-Directed" Pathway

The pyridine nitrogen acts as a directing group (DG) for Pd, Rh, or Ir catalysts to activate the C-H bond at the ortho position of the phenyl ring. This forms a stable 5-membered metallacycle intermediate.

  • Reaction: Pd(II)-catalyzed ortho-arylation/alkylation.

  • Mechanism: N-coordination

    
     C-H Activation (Concerted Metalation-Deprotonation) 
    
    
    
    Functionalization.
2-Methoxypyridine: The "Inert" Ether

The methyl group cannot undergo this type of directed activation. C-H activation on the pyridine ring itself is possible but requires different strategies (e.g., N-oxide activation) and is generally less facile than the N-directed phenyl activation.

Visualization: Mechanism of N-Directed C-H Activation

CH_Activation Substrate 2-Phenoxypyridine Coordination N-Coordination (Pre-complex) Substrate->Coordination Pd(OAc)2 CMD C-H Activation (Metallacycle Formation) Coordination->CMD -AcOH OxAdd Oxidative Addition (Ar-X) CMD->OxAdd Ar-I Metallacycle 5-Membered Pd-Metallacycle CMD->Metallacycle RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Product 2-(2-Arylphenoxy)pyridine RedElim->Product Regenerate Pd(0)

Caption: Mechanistic pathway for Pd-catalyzed C-H activation of 2-phenoxypyridine. The pyridine nitrogen directs the metal to the ortho-position of the phenyl ring, forming a crucial 5-membered metallacycle intermediate.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

Both molecules are activated pyridines, but regioselectivity differs subtly due to sterics.[1][2]

  • 2-Methoxypyridine: The methoxy group activates the ring. Nitration or halogenation typically occurs at C-5 (para to methoxy) and C-3 (ortho to methoxy). C-5 is favored, but C-3 is accessible.

  • 2-Phenoxypyridine: The bulky phenoxy group effectively blocks the C-3 position. Electrophilic attack is highly selective for C-5 .

Reaction2-Methoxypyridine Product2-Phenoxypyridine Product
Nitration (HNO3/H2SO4) Mixture of 5-nitro (major) and 3-nitro (minor)Almost exclusively 5-nitro
Bromination (Br2) 5-bromo-2-methoxypyridine5-bromo-2-phenoxypyridine

Metabolic Stability & Drug Design

In medicinal chemistry, the choice between methoxy and phenoxy is often driven by metabolic liability.

  • 2-Methoxypyridine (High Liability): The methyl group is prone to O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4). This unmasks the 2-hydroxypyridine (2-pyridone), which often has vastly different solubility and potency (often inactive).

  • 2-Phenoxypyridine (Moderate Stability): The aryl ether linkage is robust against dealkylation. However, the phenyl ring is susceptible to aromatic hydroxylation (typically at the para-position of the phenyl ring). This metabolite often retains potency but increases clearance.

Visualization: Metabolic Pathways

Metabolism Methoxy 2-Methoxypyridine Demethylation O-Demethylation (CYP450) Methoxy->Demethylation Pyridone 2-Pyridone (Polar, Inactive) Demethylation->Pyridone Rapid Phenoxy 2-Phenoxypyridine Hydroxylation Aromatic Hydroxylation (CYP450) Phenoxy->Hydroxylation PhenolMetabolite Hydroxy-Phenoxy Metabolite (Active, High Clearance) Hydroxylation->PhenolMetabolite Slower

Caption: Comparison of metabolic soft spots. 2-Methoxypyridine undergoes rapid O-demethylation to the pyridone, while 2-phenoxypyridine undergoes aromatic hydroxylation.

References

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Journal of Organic Chemistry.[3] Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Reference for MesLi protocols).

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.[5] Link (Mechanistic basis for N-directed C-H activation).

  • Lallemand, M. C., et al. (2011).[6] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. NIH/PubMed. Link

  • Ye, M., & Yu, J. Q. (2011). Pd-Catalyzed C-H Activation of Phenylpyridines.[7] Chemical Reviews.[5][8] (General review of pyridine directing groups).

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Comparative

Mastering Melting Point Determination: A Comparative Guide for the Characterization of 5-(chloromethyl)-2-phenoxypyridine and its Analogs

Introduction: The Critical Role of Melting Point in Compound Validation In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is paramount. The melting point, a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Melting Point in Compound Validation

In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is paramount. The melting point, a fundamental physical property, serves as a crucial initial indicator of a substance's purity and identity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.[1] For a novel compound such as 5-(chloromethyl)-2-phenoxypyridine, an intermediate with significant potential in medicinal chemistry, empirical determination of its melting point is an indispensable step in its synthesis and characterization workflow.

Comparative Analysis of Structurally Related Compounds

The physical state and melting point of pyridine derivatives can be significantly influenced by the nature of their substituents. An examination of compounds structurally similar to 5-(chloromethyl)-2-phenoxypyridine reveals a range of physical properties:

CompoundStructurePhysical StateMelting Point (°C)
5-(chloromethyl)-2-methoxypyridineLiquidNot Applicable[2][3][4]
5-(chloromethyl)-2-ethoxypyridineSolidNot Specified[5]
2-chloro-5-(chloromethyl)pyridineSolid~37-42 °C (99-108 °F)[6]
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridineNot SpecifiedNot Specified[7]
5-(Chloromethyl)-2-(4-(trifluoromethyl)phenoxy)pyridineNot SpecifiedNot Specified[8]

This data underscores the necessity of empirical melting point determination for each unique compound. The transition from a liquid (methoxy derivative) to a solid (ethoxy derivative) with a minor change in the alkyl chain highlights the sensitivity of intermolecular forces to subtle structural modifications.

Methodology Showdown: Capillary Method vs. Differential Scanning Calorimetry

The choice of method for melting point determination often depends on the required level of precision, the amount of sample available, and the specific information sought.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid upon heating.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[9][10]
Sample Amount Small (a few milligrams).Small (typically 1-10 mg).
Precision Lower, operator-dependent.High, quantitative.[11]
Information Yield Melting range (onset and clear points).Precise melting temperature (peak of the endotherm), enthalpy of fusion, and information on other thermal events like glass transitions and crystallization.[9][10][12][13]
Throughput Can be moderate with multi-capillary instruments.Can be high with autosamplers.
Advantages Simple, inexpensive, and provides a direct visual confirmation of melting.[14]Highly accurate, reproducible, provides thermodynamic data, and is less subjective.[1]
Disadvantages Subject to operator bias, less precise, and provides limited thermodynamic information.Higher initial instrument cost, requires calibration, and indirect observation of the sample.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This method relies on the visual observation of a small sample packed into a glass capillary tube as it is heated.

Materials:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Sample of 5-(chloromethyl)-2-phenoxypyridine (dry and finely powdered)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[15] If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.[16]

  • Capillary Loading: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample down.[15][17] The packed sample height should be between 2-3 mm for accurate results.[16][17]

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This will save time during the accurate measurement.[17]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample. Set the starting temperature to 5-10°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[1][17]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the compound.[16]

Workflow for Capillary Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Scan (Approx. MP) meas1->meas2 meas3 Cool Down meas2->meas3 meas4 Slow Scan (1-2°C/min) meas3->meas4 ana1 Observe Onset of Melting meas4->ana1 ana2 Observe Clear Point ana1->ana2 ana3 Record Melting Range ana2->ana3 G cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_analysis Data Interpretation prep1 Weigh Sample (1-5 mg) prep2 Place in DSC Pan prep1->prep2 prep3 Seal Pan with Crimper prep2->prep3 meas1 Load Sample & Reference Pans prep3->meas1 meas2 Program Temperature Ramp meas1->meas2 meas3 Run Experiment meas2->meas3 ana1 Identify Endothermic Peak meas3->ana1 ana2 Determine Onset/Peak Temp. ana1->ana2 ana3 Calculate Enthalpy of Fusion ana2->ana3

Caption: Workflow for DSC Melting Point Determination.

Conclusion and Best Practices

The determination of the melting point is a foundational experiment in the characterization of new chemical entities like 5-(chloromethyl)-2-phenoxypyridine. While the capillary method offers a straightforward and accessible means for preliminary analysis, Differential Scanning Calorimetry provides superior accuracy, reproducibility, and a wealth of thermodynamic information, making it the preferred method for definitive characterization in research and development settings.

For optimal results, adhere to the following best practices:

  • Sample Purity and Preparation: Always use a dry, homogenous, and finely powdered sample.

  • Controlled Heating Rate: A slow heating rate (1-2°C/min) is crucial for accurate melting point determination, especially with the capillary method. [1]* Instrument Calibration: Regularly calibrate your melting point apparatus or DSC with appropriate standards.

  • Multiple Determinations: Perform at least two measurements to ensure reproducibility.

By employing these techniques and best practices, researchers can confidently determine the melting point of 5-(chloromethyl)-2-phenoxypyridine and other novel compounds, ensuring the integrity and quality of their scientific work.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics. Retrieved from [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics. Retrieved from [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2025, August 7). The Journal of Chemical Physics. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved from [Link]

  • Melting Point Apparatus SMP40. Cole-Parmer. Retrieved from [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. University of Calgary. Retrieved from [Link]

  • 5-(chloromethyl)-2-methoxypyridine (C7H8ClNO). PubChemLite. Retrieved from [Link]

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Validation

A Comparative Guide to Quality Control Benchmarks for 5-(chloromethyl)-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical agents, the quality of starting materials and intermediates is paramount. 5-(chloromethyl)-2-phenoxypyridine is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the quality of starting materials and intermediates is paramount. 5-(chloromethyl)-2-phenoxypyridine is a key building block in the development of various therapeutic candidates, and its purity profile directly impacts the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quality control benchmarks for 5-(chloromethyl)-2-phenoxypyridine, offering experimental data and protocols to ensure the highest standards in drug development.

The Critical Role of Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates like 5-(chloromethyl)-2-phenoxypyridine are not just precursors; they are integral components of the final drug substance. Their quality attributes can significantly influence downstream processability, impurity profiles, and the overall consistency of the API.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, emphasize the need for robust control over intermediates to ensure the quality of the final product.[1][2] This guide will explore the key quality attributes of 5-(chloromethyl)-2-phenoxypyridine and provide a comparative analysis of different purity grades.

Key Quality Attributes and Potential Impurities

The quality of 5-(chloromethyl)-2-phenoxypyridine is defined by several critical attributes, with a primary focus on purity and the impurity profile. Common impurities can arise from the starting materials, by-products of the synthesis, or degradation.

Potential Process-Related Impurities:

  • Starting Material Carryover: Unreacted 2-phenoxypyridine.

  • Over-chlorination: Formation of di- or tri-chlorinated species on the pyridine ring or phenoxy group.[3][4]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative, (2-phenoxypyridin-5-yl)methanol.[3]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The following diagram illustrates the relationship between 5-(chloromethyl)-2-phenoxypyridine and its potential impurities.

Relationship between 5-(chloromethyl)-2-phenoxypyridine and Key Impurities main 5-(chloromethyl)-2-phenoxypyridine start_mat 2-phenoxypyridine (Starting Material Carryover) main->start_mat Incomplete Reaction over_cl Di/Tri-chlorinated Species (Over-chlorination) main->over_cl Excess Chlorinating Agent hydrolysis (2-phenoxypyridin-5-yl)methanol (Hydrolysis Product) main->hydrolysis Presence of Water solvent Residual Solvents main->solvent Purification Process

Caption: Key impurities associated with 5-(chloromethyl)-2-phenoxypyridine.

Comparative Analysis of Analytical Techniques for Quality Control

A multi-pronged analytical approach is essential for the comprehensive quality control of 5-(chloromethyl)-2-phenoxypyridine. The choice of technique depends on the specific quality attribute being assessed.

Analytical TechniquePurposeStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impuritiesHigh resolution and sensitivity, suitable for non-volatile compounds.[5][6]Higher cost of instrumentation and solvents.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solventsHigh sensitivity and specificity for volatile compounds, provides structural information.[7]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification of impuritiesProvides detailed structural information, can be quantitative.[8]Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Functional group identificationQuick and non-destructive, confirms the presence of key functional groups.[8]Provides limited information on purity.

Quality Control Benchmarks: Standard Grade vs. High Purity Grade

The required purity of 5-(chloromethyl)-2-phenoxypyridine often depends on the criticality of the subsequent synthetic step and the nature of the final API. Below is a comparative table of typical specifications for a "Standard Grade" and a "High Purity Grade" of this intermediate.

ParameterStandard GradeHigh Purity GradeRationale
Assay (by HPLC) ≥ 98.0%≥ 99.5%Higher purity minimizes the introduction of impurities into the API synthesis.
Individual Unspecified Impurity (by HPLC) ≤ 0.5%≤ 0.1%Tighter control on unknown impurities reduces the risk of unexpected side reactions or toxic by-products.
Total Impurities (by HPLC) ≤ 2.0%≤ 0.5%A lower total impurity profile ensures greater consistency and predictability of the intermediate's reactivity.
(2-phenoxypyridin-5-yl)methanol (by HPLC) ≤ 0.5%≤ 0.1%The hydroxymethyl impurity can interfere with subsequent reactions involving the chloromethyl group.
Residual Solvents (by GC-MS) As per ICH Q3C< 1000 ppm (Class 2), < 100 ppm (Class 1)Strict control of residual solvents is crucial for the safety of the final drug product.
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.1%Lower water content minimizes the risk of hydrolysis of the chloromethyl group.

Experimental Protocols

HPLC Method for Purity and Impurity Profiling

This reversed-phase HPLC (RP-HPLC) method is suitable for the quantitative determination of 5-(chloromethyl)-2-phenoxypyridine and its non-volatile impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

GC-MS Method for Residual Solvent Analysis

This method is designed to identify and quantify residual solvents in the intermediate.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 220 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of approximately 50 mg/mL.

¹H NMR for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃)

  • Instrument: 400 MHz or higher

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.[8]

  • Expected Chemical Shifts (δ, ppm):

    • ~8.2 (d, 1H, pyridine H6)

    • ~7.7 (dd, 1H, pyridine H4)

    • ~7.4 (m, 2H, phenoxy H)

    • ~7.2 (m, 1H, phenoxy H)

    • ~7.1 (m, 2H, phenoxy H)

    • ~6.9 (d, 1H, pyridine H3)

    • ~4.6 (s, 2H, -CH₂Cl)

The following diagram illustrates the quality control workflow for 5-(chloromethyl)-2-phenoxypyridine.

Quality Control Workflow for 5-(chloromethyl)-2-phenoxypyridine start Incoming Batch of 5-(chloromethyl)-2-phenoxypyridine sampling Representative Sampling start->sampling nmr ¹H NMR Analysis (Structural Confirmation) sampling->nmr hplc HPLC Analysis (Purity and Impurity Profile) sampling->hplc gcms GC-MS Analysis (Residual Solvents) sampling->gcms kf Karl Fischer Titration (Water Content) sampling->kf spec_check Compare Results to Specifications nmr->spec_check hplc->spec_check gcms->spec_check kf->spec_check pass Release Batch spec_check->pass Pass fail Reject Batch / Further Investigation spec_check->fail Fail

Caption: A typical workflow for the quality control of 5-(chloromethyl)-2-phenoxypyridine.

Conclusion

The quality of 5-(chloromethyl)-2-phenoxypyridine is a critical factor in the successful development of new pharmaceutical products. A comprehensive quality control strategy, employing a range of analytical techniques, is essential to ensure the purity and consistency of this key intermediate. By adhering to stringent benchmarks, such as those outlined for the "High Purity Grade," and implementing validated analytical methods, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and ultimately contribute to the production of safe and effective medicines.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Retrieved from google_search.[1]

  • Different Types of Quality Control in Pharmaceutical Industry - Qualityze. (2025, December 11). Retrieved from google_search.[9]

  • 5-(Chloromethyl)-2-ethoxypyridine chemical properties - Benchchem. Retrieved from google_search.[10]

  • 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - ChemicalBook. Retrieved from google_search.[11]

  • The ISO standards in pharmaceuticals: a complete guide - SFAM. (2024, July 4). Retrieved from google_search.[12]

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  • Technical Support Center: Purification of 5-(Dichloromethyl)-2-fluoropyridine - Benchchem. Retrieved from google_search.[3]

  • Photoinduced Etherification of Ru(II)-Coordinated Chloromethyl-Modified 2,2'-Bipyridine Complex and Structural Charact. Retrieved from google_search.[14]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Retrieved from google_search.[15]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Retrieved from google_search.[4]

  • HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine - Benchchem. Retrieved from google_search.[5]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 5-(chloromethyl)-2-phenoxypyridine

Topic: 5-(chloromethyl)-2-phenoxypyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2] Executive Summary & Core Directive 5-(c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(chloromethyl)-2-phenoxypyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2]

Executive Summary & Core Directive

5-(chloromethyl)-2-phenoxypyridine (and structurally related chloromethyl pyridines) are potent alkylating agents .[1][2] Their primary hazard lies in the reactive chloromethyl group, which is susceptible to nucleophilic attack, making these compounds corrosive to tissue and potential DNA alkylators.[1]

Immediate Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or aqueous bases in closed systems (risk of pressurization).[2]

  • Primary Disposal Route: High-temperature incineration with flue gas scrubbing via a licensed hazardous waste contractor.

Hazard Identification & Chemical Properties

Effective disposal requires understanding the compound's reactivity. The chloromethyl moiety is liable to hydrolysis, releasing hydrochloric acid (HCl), which dictates container compatibility.[1][2]

PropertyDescriptionOperational Implication
Functional Group Chloromethyl (-CH₂Cl) on Pyridine ringHigh Reactivity: Acts as an electrophile; alkylates DNA/proteins.[1][2]
Corrosivity Corrosive (Skin/Eye Category 1)PPE: Double nitrile gloves, face shield, and lab coat are mandatory.[1][2]
Hydrolysis Slow hydrolysis in moistureStorage: Generates HCl gas over time. Do not store in metal containers prone to acid corrosion.
RCRA Status Not P/U-listed; Characteristic (D002)Waste Code: Classify as Halogenated Organic Waste (D002 if pH < 2).[2]
Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous side reactions in the waste stream.

A. Segregation Rules
  • Incompatible With: Strong oxidizers (e.g., nitric acid, permanganates), strong bases (exothermic polymerization/hydrolysis), and alkali metals.[1][2]

  • Compatible Waste Stream: Halogenated Organic Solvents .

    • Note: If the material is in solution with non-halogenated solvents (e.g., THF, Toluene), the entire mixture must be treated as Halogenated Waste due to the "Rule of Mixing."[1][2]

B. Container Selection
  • Primary Container: Glass (Amber) or HDPE (High-Density Polyethylene).[2]

  • Cap: Teflon (PTFE)-lined screw caps to prevent organic vapor permeation and corrosion from evolved HCl.[2]

  • Venting: If the waste contains significant moisture, use a vented cap (pressure-relief) to prevent pressure buildup from hydrolysis.[1][2]

Decontamination & Quenching Protocol

Standard Operating Procedure for Bench-Level Decontamination

Context: While bulk waste should be incinerated, residual material on glassware, spatulas, or small spills must be chemically deactivated (quenched) before disposal to prevent downstream exposure.[1][2]

The Mechanism: The chloromethyl group is quenched by a strong nucleophile. Sodium Thiosulfate is the preferred reagent as it converts the alkyl halide into a water-soluble, non-volatile Bunte salt (S-alkyl thiosulfate), which is far less toxic.[1][2]

Quenching Reagent Preparation
  • Solution A: 10-15% Sodium Thiosulfate (

    
    ) in water.[2]
    
  • Optional: Add 1-2% surfactant (e.g., SDS or dish soap) to improve solubility if the compound is oily.[1][2]

Step-by-Step Decontamination Procedure
  • Preparation: Work in a fume hood. Wear full PPE.[3]

  • Application:

    • Glassware: Soak contaminated glassware in Solution A for 24 hours.

    • Spills: Cover the spill with absorbent pads, then soak the pads with Solution A . Allow to sit for 30 minutes.

  • Verification: Check pH. The reaction may generate trace acid; neutralize with sodium bicarbonate if necessary.

  • Final Cleanup:

    • Rinse glassware with water and acetone.

    • Collect the quenching solution and rinse water into the Aqueous Waste stream (check local regulations; some sites require this to go to Halogenated Waste if organic content is high).[2]

Critical Note: Do NOT use concentrated ammonia or strong caustic soda (NaOH) for primary quenching if possible.[2] While effective, these can generate excessive heat and volatile amines. Thiosulfate is the safer, "gentle" nucleophile.

Disposal Workflow Logic

The following diagram illustrates the decision matrix for handling 5-(chloromethyl)-2-phenoxypyridine waste.

DisposalWorkflow Start Waste Generation: 5-(chloromethyl)-2-phenoxypyridine TypeCheck Determine Waste Type Start->TypeCheck BulkSolid Bulk Solid/Liquid (Pure or Concentrated) TypeCheck->BulkSolid High Qty Trace Trace Residue (Glassware/Spills) TypeCheck->Trace Low Qty Container Segregate into HALOGENATED ORGANIC WASTE BulkSolid->Container Quench Quench with 10% Sodium Thiosulfate Trace->Quench Labeling Labeling: 'Hazardous Waste - Halogenated' 'Contains: Chloromethyl Pyridine' Container->Labeling Soak Soak >24 Hours (Form Bunte Salt) Quench->Soak Rinse Rinse/Clean Surface Soak->Rinse Rinse->Container Collect Rinsate Pickup Professional Disposal (Incineration w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and disposal of chloromethyl pyridine waste.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Immediate Flush: Wash with soap and water for 15 minutes.[4][5] The chloromethyl group rapidly alkylates skin proteins; speed is critical to prevent deep burns. Seek medical attention.
Eye Contact Irrigate: Flush with eyewash for 15 minutes.[4] Do not rub. Transport to ER immediately.
Spill (Outside Hood) Evacuate: Isolate area (25ft/7.5m). Do not attempt cleanup without respiratory protection (SCBA or full-face respirator with organic vapor/acid gas cartridges).[2]
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][2]

  • Royal Society of Chemistry. Conversion of alkyl halides to disulfides using sodium thiosulfate (Bunte Salt formation). [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(chloromethyl)-2-phenoxypyridine

Executive Safety Summary 5-(chloromethyl)-2-phenoxypyridine presents a dual-threat hazard profile: it is both a potent electrophile (alkylating agent) and a corrosive . The chloromethyl moiety ( ) on the pyridine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-(chloromethyl)-2-phenoxypyridine presents a dual-threat hazard profile: it is both a potent electrophile (alkylating agent) and a corrosive . The chloromethyl moiety (


) on the pyridine ring is highly reactive toward nucleophiles (including DNA and proteins), while the phenoxy group increases lipophilicity, potentially facilitating dermal absorption.

Immediate Action Required:

  • Treat as: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1), and Potential Sensitizer.

  • Primary Engineering Control: All operations must be conducted inside a certified chemical fume hood.

  • Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor permeation resistance to halogenated heterocycles).

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the chemical mechanism of injury.

Hazard ClassMechanism of ActionCritical Consequence
Alkylating Agent The benzylic-like chloride undergoes

reactions with biological nucleophiles (DNA bases, cysteine residues).
Potential for long-term sensitization or genetic damage; delayed tissue necrosis.
Corrosive Hydrolysis releases hydrochloric acid (HCl) upon contact with moisture in mucous membranes.Immediate, irreversible eye damage; chemical burns to skin.
Lachrymator Volatile irritation of the TRPA1 ion channels in the eyes/lungs (common in chloromethyl pyridines).Respiratory distress; temporary blindness leading to secondary accidents.

PPE Selection Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for alkylating corrosives.

A. Hand Protection (The "Double-Shell" Protocol)

Recommendation: Double-gloving is mandatory. The outer layer provides mechanical strength; the inner layer provides chemical resistance.

LayerMaterialThicknessRationale
Inner (Barrier) Silver Shield® / 4H® (PE/EVOH Laminate) ~2.7 milCritical: Laminates offer the highest breakthrough time (>480 min) for chlorinated organics and alkylators.
Outer (Dexterity) Nitrile (High Grade) ≥ 5 milProtects the fragile laminate glove from tears and provides grip. Acts as a sacrificial layer.
  • Protocol: Inspect the inner laminate glove for stress cracks before donning. If the outer nitrile glove is splashed, strip and replace it immediately.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard Operation (In Hood): Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of aerosol/dust migration.

  • High Risk (Scale-up/Quenching): Chemical Splash Goggles PLUS a Face Shield (8-inch minimum length).

C. Body & Respiratory[2][6][8][9][10][11]
  • Body: Lab coat (100% cotton or Nomex; synthetic blends can melt into skin if a fire occurs). For quantities >10g, wear a Tyvek® apron / sleeve covers to prevent dust accumulation on cuffs.

  • Respiratory:

    • Primary: Fume hood (Face velocity: 80–100 fpm).

    • Secondary (Spill Cleanup Only): Full-face respirator with Multi-Gas/Vapor (OV/AG) and P100 particulate cartridges.

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring "Self-Validating" safety checks are performed at every stage.

SafeHandlingLogic Start Start: Risk Assessment CheckHood Check Fume Hood (Anemometer > 80 fpm?) Start->CheckHood StopWork STOP WORK Contact Facilities CheckHood->StopWork No (<80 fpm) PPE_Donning Don PPE: 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Goggles + Lab Coat CheckHood->PPE_Donning Yes Inspection Self-Check: Glove integrity? Gaps at wrists? PPE_Donning->Inspection AdjustPPE Replace/Adjust PPE Inspection->AdjustPPE Fail Weighing Weighing/Transfer (Inside Hood Only) Inspection->Weighing Pass AdjustPPE->Inspection SpillCheck Spill or Dust Generation? Weighing->SpillCheck SpillResponse Spill Response: 1. Cover with absorbent pads 2. Neutralize (dilute NaHCO3) 3. Double bag waste SpillCheck->SpillResponse Yes Reaction Proceed to Reaction SpillCheck->Reaction No Decon Decontamination: 1. Wipe glove outer layer 2. Doff outer gloves in hood 3. Wash hands SpillResponse->Decon Reaction->Decon

Figure 1: Decision-logic workflow for handling 5-(chloromethyl)-2-phenoxypyridine, emphasizing the "Check Hood" and "PPE Inspection" validation gates.

Step-by-Step Experimental Protocol

Phase 1: Preparation (The "Cold" Zone)
  • Staging: Place all weighing boats, spatulas, and solvents inside the hood before opening the chemical container.

  • Solvent Selection: Identify a solvent for immediate dissolution. Chloromethyl pyridines are often soluble in DCM or Ethyl Acetate. Have a pre-measured amount ready to dissolve the solid immediately after weighing to reduce dust hazard.

Phase 2: Transfer (The "Hot" Zone)
  • Static Control: Use an antistatic gun on the weighing boat if the powder is fluffy. Static discharge can scatter alkylating dusts.

  • The "Dip" Method: Do not pour the powder. Use a disposable spatula to transfer small amounts.

  • Immediate Dissolution: Once weighed, add solvent immediately to the weighing vessel. Handling the compound in solution is safer than as a dry powder (reduces inhalation risk).

Phase 3: Decontamination & Doffing
  • Glove Wash: While still in the hood, rinse your outer gloves with a small amount of acetone or water (into a waste beaker) to remove invisible residues.

  • Peel Off: Remove outer gloves inside the hood. Discard into solid hazardous waste.

  • Secondary Removal: Step away from the hood, remove goggles and inner gloves. Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of traces).

Emergency & Disposal Procedures

Spill Management
  • Small Spill (<500 mg):

    • Cover with a spill pad dampened with 10% Sodium Carbonate (

      
      )  or 5% Sodium Bicarbonate . The mild base helps neutralize the HCl generated by hydrolysis and slowly deactivates the alkylator.
      
    • Wipe up and place in a dedicated solid waste container.

  • Skin Contact:

    • Immediate Flush: Rinse with water for 15 minutes.[1][2][3][4]

    • Do NOT use ethanol: Organic solvents can drive the lipophilic phenoxy group deeper into the dermal layer. Use soap and water only.

Waste Disposal[2][7][8][11][13]
  • Quenching: Before disposal, reaction mixtures containing this compound should be quenched with a nucleophile (e.g., aqueous ammonia or dilute NaOH) to destroy the reactive chloromethyl group.

  • Labeling: Tag waste clearly as "Halogenated Organic - Corrosive/Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Chloro-2-(chloromethyl)pyridine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. [Link]

Sources

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